Parsaclisib
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDJCIXJHUERQ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426698-88-5 | |
| Record name | Parsaclisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parsaclisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PARSACLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Parsaclisib Target Validation in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Parsaclisib (INCB050465), a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), for the treatment of hematological malignancies. This document details the preclinical and clinical evidence supporting PI3Kδ as a therapeutic target in B-cell lymphomas, outlines the mechanism of action of this compound, and provides detailed experimental protocols for key validation studies.
Introduction: The Rationale for Targeting PI3Kδ in Hematological Malignancies
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] Dysregulation of this pathway, particularly through the hyperactivation of the delta (δ) isoform of the p110 catalytic subunit, is a key driver in the pathogenesis of various B-cell malignancies.[1] PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in B-cell receptor (BCR) signaling, which is often constitutively active in lymphomas.[1] This makes PI3Kδ an attractive therapeutic target for the development of selective inhibitors.
This compound is a next-generation PI3Kδ inhibitor designed to offer improved potency and a more favorable safety profile compared to first-generation inhibitors. Its validation as a therapeutic agent hinges on robust preclinical and clinical data demonstrating its on-target activity and efficacy in relevant disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data supporting the target validation of this compound.
Table 1: this compound In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PI3Kδ IC50 | ~1 nM | [2] |
| Selectivity for PI3Kδ over PI3Kα, β, γ | >10,000-fold | [2] |
| Whole-blood IC50 for PI3Kδ inhibition | 10 nM | |
| IC90 for PI3Kδ inhibition in whole blood | 77 nM |
Table 2: Efficacy of this compound Monotherapy in Relapsed/Refractory B-Cell Malignancies (CITADEL Clinical Trial Program)
| Malignancy | Trial | Dosing Regimen | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |
| Follicular Lymphoma (FL) | CITADEL-203 | Daily Dosing | 77.7% | 19.4% | 14.7 months | 15.8 months | [3] |
| Marginal Zone Lymphoma (MZL) | CITADEL-204 | Daily Dosing | 58.3% | 4.2% | 12.2 months | 16.5 months | [2][3] |
| Mantle Cell Lymphoma (MCL) (BTKi-naïve) | CITADEL-205 | Daily Dosing | 70.1% | 15.6% | 12.1 months | Not Reported | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | CITADEL-202 | Weekly Dosing | 25.5% | 8 CMRs | 6.2 months | Not Reported | [5] |
CMR: Complete Metabolic Response; BTKi: Bruton's tyrosine kinase inhibitor.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the PI3Kδ signaling pathway, the target validation workflow for a kinase inhibitor like this compound, and the mechanism of action of this compound.
Caption: PI3Kδ signaling pathway in B-cells.
Caption: General workflow for kinase inhibitor target validation.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of this compound.
In Vitro Kinase Assay for PI3Kδ Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PI3Kδ.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α) enzyme (e.g., from Millipore, BPS Bioscience).
-
PI3 Kinase Activity/Inhibitor Assay Kit (e.g., from Millipore, Promega).
-
This compound (serial dilutions in DMSO).
-
ATP.
-
PIP2 substrate.
-
96-well plates.
-
Plate reader capable of measuring absorbance or luminescence.
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the PI3Kδ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), as recommended by the assay kit manufacturer.
-
Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).
-
Detect the amount of product (PIP3) or the remaining ATP using the detection reagents provided in the kit. This may involve a colorimetric or luminescent readout.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of PI3Kδ, such as AKT, in hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., Pfeiffer for DLBCL, JeKo-1 for MCL).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060).
-
Rabbit anti-total AKT (e.g., Cell Signaling Technology #9272).
-
Mouse anti-β-actin (e.g., Sigma-Aldrich #A5441) as a loading control.
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Seed the hematological cancer cells in culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total AKT and β-actin for normalization.
-
Quantify the band intensities using densitometry software.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., Pfeiffer, JeKo-1, SUDHL-4).
-
This compound.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
MTS or MTT proliferation assay kit (e.g., from Promega, ATCC).
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to acclimate overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using an MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model of B-Cell Lymphoma
Objective: To assess the in vivo anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., female SCID or NOD-SCID mice, 6-8 weeks old).
-
Pfeiffer human diffuse large B-cell lymphoma cell line.
-
Matrigel.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously implant Pfeiffer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or the vehicle control once or twice daily for a specified duration (e.g., 21 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.
Conclusion
The comprehensive preclinical and clinical data strongly support the validation of PI3Kδ as a therapeutic target in hematological malignancies. This compound, as a potent and highly selective PI3Kδ inhibitor, has demonstrated significant anti-tumor activity in relevant in vitro and in vivo models, which has translated into promising efficacy in clinical trials for various B-cell lymphomas. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of PI3Kδ and the therapeutic potential of its inhibitors in hematological cancers. Continued research and clinical development will further refine the optimal use of this compound and other PI3Kδ inhibitors to improve outcomes for patients with these diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incyte Announces Updated Data Demonstrating Rapid and Durable Responses of this compound in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [kommunikasjon.ntb.no]
- 4. This compound, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Parsaclisib: A Deep Dive into its Interaction with the B-cell Receptor Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Parsaclisib (formerly INCB050465) is a potent and highly selective, next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3][4] The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR), and its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies.[2][4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the BCR pathway, and detailed experimental methodologies for its characterization.
Core Mechanism of Action: Targeting the PI3Kδ Isoform
The class I PI3Ks are a family of lipid kinases composed of a regulatory and a catalytic subunit.[2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, proliferation, and survival.[1][2][5] In many B-cell malignancies, constitutive activation of the BCR signaling pathway leads to the overactivity of PI3Kδ.[2][4]
This compound is a potent, orally active inhibitor of PI3Kδ.[7][8][9] It exerts its therapeutic effect by binding to the PI3Kδ enzyme and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production blocks the activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B), thereby disrupting the PI3K/Akt signaling pathway.[1] This ultimately leads to decreased proliferation and the induction of apoptosis in malignant B-cells.[1] A key advantage of this compound is its high selectivity for the PI3Kδ isoform, which is intended to minimize off-target effects and improve its safety profile compared to less selective PI3K inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PI3Kδ) | 1 nM | Biochemical assay with 1 mM ATP | [7][8] |
| IC50 (pAKT - Ser473) | 1 nM | Ramos Burkitt's lymphoma cell line (anti-IgM-induced) | [7] |
| IC50 (Whole Blood) | 10 nM | Ex vivo pAKT assay | [2][4] |
| IC90 (Whole Blood) | 77 nM | Ex vivo pAKT assay | [2][4] |
| IC50 (Cell Proliferation) | 0.2 - 1.7 nM | Human, dog, rat, and mouse primary B-cells | [7] |
| IC50 (Cell Proliferation) | ≤10 nM | Four MCL cell lines | [7] |
| IC50 (Cell Proliferation) | 2 - 8 nM | Pfeiffer, SU-DHL-5, SU-DHL-6, and WSU-NHL cell lines | [7] |
Table 2: Selectivity of this compound
| PI3K Isoform | Selectivity Fold vs. PI3Kδ | Reference |
| PI3Kα | ≥19,000-fold | [2] |
| PI3Kβ | ≥19,000-fold | [2] |
| PI3Kγ | ≥19,000-fold | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of this compound and the methods used for its characterization, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific cell lines or experimental conditions.
PI3Kδ Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
This compound (in DMSO)
-
PIP2 substrate
-
ATP (with γ-³²P-ATP or coupled to a luminescence-based detection system like ADP-Glo™)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® or similar ADP detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.
-
In a microplate, add the PI3Kδ enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
For luminescence-based detection, add the ADP detection reagent according to the manufacturer's instructions and measure the luminescence signal.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
B-cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Pfeiffer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
Cell proliferation reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
Western Blotting for Phospho-Akt (pAkt)
Objective: To measure the inhibition of PI3Kδ downstream signaling by this compound by quantifying the levels of phosphorylated Akt.
Materials:
-
B-cell lymphoma cell line
-
This compound (in DMSO)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAkt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the B-cell lymphoma cells and treat them with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the BCR pathway by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pAkt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
-
Quantify the band intensities and normalize the pAkt signal to the total Akt signal to determine the extent of inhibition.
Conclusion
This compound is a potent and highly selective PI3Kδ inhibitor that effectively targets a key node in the B-cell receptor signaling pathway. Its mechanism of action, characterized by the inhibition of PI3Kδ and the subsequent suppression of the Akt signaling cascade, provides a strong rationale for its use in the treatment of B-cell malignancies. The experimental protocols outlined in this guide offer a framework for the preclinical and translational research necessary to further elucidate the therapeutic potential of this compound and similar targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. Document: INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ). (CHEMBL4406913) - ChEMBL [ebi.ac.uk]
- 4. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Optimal Parsaclisib Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parsaclisib (also known as INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Dysregulation of the PI3K/AKT signaling pathway is a critical driver in the development and progression of various B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2][3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound in cell culture experiments, summarizing key quantitative data and outlining methodologies for relevant assays.
Introduction
The PI3K/AKT pathway plays a crucial role in regulating cell growth, proliferation, survival, and differentiation.[4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, and its aberrant activation is a key event in the malignant transformation of B-cells.[5] this compound selectively inhibits PI3Kδ, thereby attenuating downstream signaling through AKT.[4] Determining the optimal concentration of this compound is critical for in vitro studies to ensure maximal target inhibition with minimal off-target effects. This document serves as a comprehensive guide for researchers utilizing this compound in cell culture experiments.
Data Presentation: this compound Potency and Cellular Activity
This compound has demonstrated high potency and selectivity for PI3Kδ in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary across different experimental setups and cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | PI3Kδ | ~1 nM | [1][2][3] |
| pAKT Inhibition | Ramos (Burkitt's Lymphoma) | 1 nM | [1] |
| Cell Proliferation | Malignant Human B-cells | < 1 nM | [5] |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) cell lines | ≤10 nM | [1] |
| Cell Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) cell lines (Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL) | 2 - 8 nM | [1] |
| Whole Blood pAKT Inhibition | Human Whole Blood | 10 nM | [5] |
Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and incubation time. It is recommended to perform a dose-response curve for each new cell line and experimental setup.
Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT signaling pathway and this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.
Cell Viability/Proliferation Assay (MTT or CCK-8)
This protocol is designed to determine the IC50 of this compound in a specific cell line.
Experimental Workflow:
Caption: Workflow for a cell viability/proliferation assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (INCB050465)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 nM to 3000 nM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period relevant to the cell line's doubling time and the desired endpoint (e.g., 72 to 96 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blotting for pAKT Inhibition
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT.
Experimental Workflow:
Caption: Workflow for a Western Blotting experiment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (INCB050465)
-
DMSO (sterile)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pAKT (Ser473), rabbit anti-total AKT)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a short duration (e.g., 2 hours) to observe direct effects on signaling.[1] Include a vehicle control.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pAKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
-
Compare the levels of pAKT in this compound-treated cells to the vehicle control.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and the experimental endpoint. For cell proliferation assays in sensitive B-cell lymphoma lines, concentrations in the low nanomolar range (1-10 nM) are typically effective. For mechanistic studies, such as the inhibition of AKT phosphorylation, similar concentrations with shorter incubation times are appropriate. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific experimental conditions. The protocols provided in this document offer a robust framework for conducting these essential experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of add-on this compound for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Potency of Parsaclisib in B-Cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsaclisib is a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a key driver in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[3] this compound has demonstrated promising clinical activity in patients with relapsed or refractory B-cell lymphomas.[1][2] This document provides detailed application notes on the activity of this compound in two representative DLBCL cell lines, Pfeiffer and SU-DHL-6, and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50).
Cell Line Background
-
Pfeiffer cells: Derived from a patient with diffuse large B-cell lymphoma, this cell line is a well-established model for studying GCB (Germinal Center B-cell like) DLBCL.
-
SU-DHL-6 cells: This cell line was established from the peritoneal effusion of a patient with large cell lymphoma and is also representative of the GCB subtype of DLBCL.[4]
This compound IC50 Values
While specific IC50 values for this compound in Pfeiffer and SU-DHL-6 cells are not consistently reported in publicly available literature, this compound has shown potent inhibition of PI3Kδ with a half-maximal concentration of 1 nM in biochemical assays.[1][2] In primary cell-based assays involving malignant human B-cells, this compound has demonstrated mean IC50 values lower than 1 nM. Given that both Pfeiffer and SU-DHL-6 are DLBCL cell lines with a dependence on the PI3K signaling pathway, potent anti-proliferative activity is anticipated. The following table summarizes the expected potency based on available data.
| Cell Line | Cancer Type | Expected this compound IC50 Range |
| Pfeiffer | Diffuse Large B-Cell Lymphoma (GCB) | Low Nanomolar |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (GCB) | Low Nanomolar |
Signaling Pathway Targeted by this compound
This compound selectively inhibits the PI3Kδ isoform, which is a key transducer of signals downstream of the B-cell receptor and other critical cell surface receptors.[5] Inhibition of PI3Kδ blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, ultimately leading to decreased cell proliferation, survival, and metabolism.
This compound inhibits PI3Kδ, blocking downstream signaling.
Experimental Protocol: Determination of this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the IC50 of this compound in Pfeiffer and SU-DHL-6 suspension cell cultures.
Materials:
-
Pfeiffer and SU-DHL-6 cell lines
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture Pfeiffer and SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in suspension culture and subculture every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 1 µM to 0.01 nM).
-
-
Cell Seeding:
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in a volume of 50 µL of culture medium.
-
-
Drug Treatment:
-
Add 50 µL of the diluted this compound solutions to the appropriate wells to achieve the final desired concentrations.
-
Include wells with cells and medium containing the highest concentration of DMSO used in the dilutions as a vehicle control.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for determining the IC50 of this compound.
Conclusion
This compound is a highly potent PI3Kδ inhibitor with significant potential for the treatment of B-cell malignancies. The provided protocols and background information serve as a valuable resource for researchers investigating the preclinical efficacy of this compound in DLBCL cell line models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to further characterize the anti-cancer properties of this promising therapeutic agent.
References
- 1. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OUH - Protocols [ous-research.no]
- 4. In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU-DHL-6 In Vitro Colony Formation Assay (Cell Proliferation) - Creative Biolabs [creative-biolabs.com]
- 6. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Western Blot Analysis of pAKT Inhibition by Parsaclisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsaclisib (INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in various malignancies, particularly B-cell lymphomas.[7][8] this compound exerts its therapeutic effect by specifically targeting PI3Kδ, a key component in the B-cell receptor signaling cascade, thereby leading to the inhibition of downstream signaling, including the phosphorylation of AKT (pAKT).[7][8][9] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on AKT phosphorylation at Serine 473 (pAKT Ser473) in B-cell lymphoma cell lines using Western blot analysis.
Mechanism of Action
This compound selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes.[8] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase. Consequently, the phosphorylation of AKT at key residues, such as Serine 473, is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways.[10]
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by this compound.
Cell Culture and Treatment
-
Cell Lines: B-cell lymphoma cell lines such as Jeko-1, Mino, Rec-1, JVM2 (Mantle Cell Lymphoma), or Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL (Diffuse Large B-cell Lymphoma) are suitable for this assay.[11]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 12, 24 hours). A 2-hour treatment is often sufficient to observe pAKT inhibition.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[4]
-
-
Protein Quantification:
-
Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing for Total AKT:
-
To normalize the pAKT signal, the membrane can be stripped and reprobed for total AKT.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS at low pH, or a commercially available stripping buffer) for 15-30 minutes at room temperature.[2][12][13]
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Experimental Workflow Diagram
Caption: Western blot workflow for pAKT inhibition analysis.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The pAKT signal should be normalized to the total AKT signal for each sample.
Table 1: Reagents and Recommended Dilutions
| Reagent | Supplier & Cat. No. | Recommended Dilution |
| Primary Antibody: pAKT (Ser473) | Cell Signaling Technology, #4060 | 1:1000 |
| Primary Antibody: Total AKT | Cell Signaling Technology, #4691 | 1:1000 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology, #7074 | 1:5000 |
| This compound (INCB050465) | Selleckchem, S7682 | 1-1000 nM |
| RIPA Buffer | Boston BioProducts, BP-115 | As per manufacturer |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific, 78440 | 1X |
| BCA Protein Assay Kit | Thermo Fisher Scientific, 23225 | As per manufacturer |
| ECL Western Blotting Substrate | Thermo Fisher Scientific, 32106 | As per manufacturer |
Table 2: Experimental Conditions
| Parameter | Condition |
| Cell Line | Jeko-1 (MCL) |
| Seeding Density | 1 x 10^6 cells/mL |
| This compound Concentrations | 0, 1, 10, 100, 1000 nM |
| Treatment Duration | 2 hours |
| Protein Loading per Lane | 25 µg |
| Gel Percentage | 10% SDS-PAGE |
| Transfer Membrane | PVDF |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
Table 3: Sample Quantitative Results (Hypothetical)
| This compound (nM) | pAKT (Ser473) Signal (Arbitrary Units) | Total AKT Signal (Arbitrary Units) | Normalized pAKT/Total AKT Ratio | % Inhibition of pAKT |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 1 | 0.65 | 1.01 | 0.64 | 35% |
| 10 | 0.28 | 0.99 | 0.28 | 71% |
| 100 | 0.09 | 1.03 | 0.09 | 91% |
| 1000 | 0.04 | 1.00 | 0.04 | 96% |
Logical Relationship Diagram
Caption: Logical flow of this compound's inhibitory effect.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. abcam.com [abcam.com]
- 3. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 8. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]
- 9. This compound Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Parsaclisib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of Parsaclisib, a selective PI3Kδ inhibitor, on cell viability. Detailed protocols for common cell viability assays are included, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[2][3] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[4][5] this compound specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and survival.[1][5] This targeted inhibition is designed to minimize off-target effects and associated toxicities.[2]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Malignant Human B-cells (mean) | B-cell Malignancies | < 1 | [6] |
| Ramos (Burkitt's Lymphoma) | B-cell Lymphoma | 1 | Inferred from pAKT inhibition[6] |
| Pfeiffer (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |
| SU-DHL-5 (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |
| SU-DHL-6 (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |
| WSU-NHL (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |
| Mantle Cell Lymphoma (MCL) cell lines (four) | B-cell Lymphoma | ≤ 10 | [6] |
Signaling Pathway
This compound inhibits the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates that promote cell survival and proliferation and inhibit apoptosis. By inhibiting PI3Kδ, this compound blocks the production of PIP3, leading to the inactivation of AKT and its downstream targets, ultimately resulting in decreased cell viability and induction of apoptosis in malignant B-cells.
Caption: PI3Kδ Signaling Pathway Inhibition by this compound.
Experimental Protocols
Several assays can be employed to measure cell viability following this compound treatment. The choice of assay depends on the specific research question, cell type, and available equipment. Below are detailed protocols for two commonly used assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow
The general workflow for assessing cell viability involves seeding the cells, treating them with a range of this compound concentrations, incubating for a specified period, adding the viability reagent, and measuring the signal.
Caption: General Experimental Workflow for Cell Viability Assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting the bottle.
-
-
Cell Seeding:
-
Seed the cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include vehicle and no-cell controls.
-
Add 100 µL of the this compound dilutions or control solutions to the wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. onclive.com [onclive.com]
- 6. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parsaclisib in In Vitro Research
Introduction
Parsaclisib (also known as INCB050465) is a next-generation, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many B-cell malignancies.[1][4] Unlike other PI3K isoforms, PI3Kδ is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for lymphomas and leukemias.[1] this compound exhibits high selectivity for PI3Kδ, with an IC50 of approximately 1 nM, and demonstrates over 20,000-fold selectivity against other PI3K class I isoforms.[2][5][6] These application notes provide detailed protocols for the solubilization and use of this compound in various in vitro experimental settings.
Physicochemical Properties and Solubility
This compound is typically supplied as a white to off-white solid powder.[1] Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~240 mg/mL[1] | ~511.36 mM[1] | Common solvent for stock solutions. |
| DMSO | 125 mg/mL[7] | 288.76 mM[7] | |
| DMSO | 1-10 mg/mL[8] | - | Described as "sparingly soluble". |
| Water | ~100 mg/mL[1] | ~213.07 mM[1] | |
| PBS (pH 7.4) | 50 mg/mL[1][5] | 106.53 mM[1][5] | Requires ultrasonication for dissolution.[1][5] |
| Acetonitrile | 0.1-1 mg/mL[8] | - | Described as "slightly soluble".[8] |
Note: The molecular weight of this compound hydrochloride is 469.34 g/mol [5] and this compound free base is 432.9 g/mol .[8] Molar concentration calculations may vary based on the form used. The values presented here are based on available data sheets.
Preparation of this compound for In Vitro Studies
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated precision balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 469.34), weigh 4.69 mg.
-
Solubilization: Add the appropriate volume of high-quality DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 2 years).[1][2][5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare an intermediate dilution by diluting the stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.
-
Final Working Concentrations: Perform further serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment (e.g., 0.1 nM to 3000 nM).[1][5]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as present in the highest concentration of this compound tested. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Application to Cells: Add the final working solutions (or vehicle control) to your cell cultures and proceed with the planned incubation.
Experimental Protocols and Applications
This compound has been extensively used to study PI3Kδ signaling in B-cell malignancies. Below is a generalized protocol for a cell proliferation assay.
Protocol 3: Cell Proliferation Assay (e.g., using WST-1 or MTT)
This protocol is applicable to various B-cell lymphoma cell lines sensitive to this compound, such as Pfeiffer, SU-DHL-6, or Jeko-1.[1][8]
Materials:
-
Lymphoma cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions and vehicle control
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.
-
Treatment: After allowing cells to adhere or stabilize (typically a few hours to overnight), add 10 µL of the this compound working solutions (prepared in Protocol 2) in triplicate to achieve a final volume of 100 µL/well. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired duration. For proliferation assays with this compound, a 4-day incubation period is common.[1][5]
-
Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours for WST-1/MTT).
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of proliferation is inhibited).
Table 2: In Vitro Activity of this compound in B-Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Incubation Time |
| Pfeiffer | DLBCL | Proliferation | 2 - 8 nM[1][2][8] | 4 days[1][5] |
| SU-DHL-5 | DLBCL | Proliferation | 2 - 8 nM[1][2] | 4 days[1] |
| SU-DHL-6 | DLBCL | Proliferation | 2 - 8 nM[1][2][8] | 4 days[1] |
| WSU-NHL | DLBCL | Proliferation | 2 - 8 nM[1][2][8] | 4 days[1] |
| Jeko-1, Mino, Rec-1, JVM2 | MCL | Proliferation | ≤10 nM[1][2][8] | 4 days[1] |
| Ramos | Burkitt's Lymphoma | pAKT (Ser473) Inhibition | 1 nM[5] | 2 hours[5] |
| Primary Human B-Cells | Normal | Proliferation | 0.2 nM[8] | Not Specified |
Visualized Pathways and Workflows
PI3K/AKT Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT signaling pathway, highlighting the specific inhibition of the PI3Kδ isoform by this compound. Activation by a receptor tyrosine kinase (RTK) leads to the phosphorylation of PIP2 to PIP3 by PI3K. PIP3 then recruits and activates AKT, which in turn promotes cell survival and proliferation.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Assay
The following workflow diagram provides a general overview of the steps involved in performing a cell-based assay with this compound.
Caption: General workflow for a this compound in vitro cell proliferation assay.
References
- 1. This compound HCl | PI3Kδ inhibitor | CAS 1995889-48-9 | INCB-50465; INCB-050465 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Incyte Provides Update on this compound and MCLA-145 | Incyte [investor.incyte.com]
- 4. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1426698-88-5 [amp.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Parsaclisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsaclisib is a potent, highly selective, next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] In many B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cell proliferation and resistance to apoptosis.[3] this compound selectively targets the δ isoform of PI3K, which is predominantly expressed in leukocytes, making it a targeted therapy for hematologic cancers.[4] By inhibiting PI3Kδ, this compound effectively blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in malignant B-cells.[4][5]
This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the PI3Kδ enzyme, which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of PI3Kδ prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT. The subsequent attenuation of the PI3K/AKT signaling cascade leads to the modulation of several pro- and anti-apoptotic proteins, ultimately culminating in programmed cell death.
Data Presentation
The following table presents representative data on the induction of apoptosis in a cancer cell line following treatment with a selective PI3Kδ inhibitor. The data was obtained by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment. This data exemplifies the expected outcome of a this compound apoptosis assay.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (0 µM) | 90.5 ± 2.1 | 5.2 ± 1.5 | 4.3 ± 0.8 |
| PI3Kδ Inhibitor (20 µM) | 75.3 ± 3.5 | 15.8 ± 2.9 | 8.9 ± 1.7 |
| PI3Kδ Inhibitor (50 µM) | 52.1 ± 4.2 | 28.4 ± 3.8 | 19.5 ± 2.4 |
| PI3Kδ Inhibitor (100 µM) | 28.9 ± 5.1 | 45.7 ± 4.5 | 25.4 ± 3.3 |
Note: This data is representative of the effects of a PI3Kδ inhibitor (Idelalisib) on K562 cells and is provided as an example.[6] Actual results with this compound may vary depending on the cell line, concentration, and incubation time.
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells.[8] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[8] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive.
Materials
-
This compound
-
B-cell lymphoma cell line (or other relevant cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., etoposide).
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin or a gentle cell scraper. Combine the collected medium and detached cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[9]
-
Carefully aspirate the supernatant.
-
-
Cell Washing:
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Troubleshooting and Considerations
-
High Background Staining: Ensure that cells are washed thoroughly with cold PBS to remove any residual media components that may interfere with staining.
-
Annexin V Binding is Calcium-Dependent: Always use the provided Annexin V Binding Buffer, which contains the necessary calcium concentration.[10]
-
Time Sensitivity: Annexin V staining is a transient process. Analyze samples promptly after staining to ensure accurate results.[10]
-
Cell Clumping: If cell clumping is observed, consider adding EDTA to the PBS wash buffer (for adherent cells) or passing the cell suspension through a cell strainer before analysis.
-
Distinguishing Apoptosis from Necrosis: While this assay is excellent for detecting apoptosis, primary necrosis can also lead to PI uptake. Morphological analysis and additional apoptosis assays (e.g., caspase activity assays) can provide further confirmation.
References
- 1. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incyte Announces Updated Data Demonstrating Rapid and Durable Responses of this compound in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [kommunikasjon.ntb.no]
- 3. This compound in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of this compound (INCB050465), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Parsaclisib-Resistant Cell Line Model
Introduction
Parsaclisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway. Its targeted action makes it a promising therapeutic agent for various B-cell malignancies. However, the development of drug resistance remains a significant clinical challenge. This document provides a detailed methodology for establishing a this compound-resistant cell line model, a crucial tool for investigating the molecular mechanisms of resistance and developing strategies to overcome it.
1. Signaling Pathway Targeted by this compound
This compound inhibits PI3Kδ, which plays a key role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation and survival of B-cells. By blocking PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling molecules such as AKT, leading to reduced cell proliferation and increased apoptosis in malignant B-cells.
Caption: this compound signaling pathway.
2. Experimental Protocols
2.1. Cell Line Selection and Culture
-
Cell Line: Select a B-cell lymphoma cell line known to be sensitive to this compound (e.g., TMD8, Pfeiffer).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2.2. Generation of this compound-Resistant Cell Line
This protocol utilizes a dose-escalation method to gradually select for a resistant cell population.
Caption: Workflow for generating a resistant cell line.
Protocol Steps:
-
Determine IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of a low concentration of this compound (e.g., IC20).
-
Monitoring: Closely monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
-
Dose Escalation: Once the cell population recovers and resumes stable growth, gradually increase the concentration of this compound.
-
Establishment of Resistance: Continue this process of stepwise dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1 µM or higher).
-
Clonal Selection (Optional): For a more homogenous resistant population, single-cell cloning can be performed by limiting dilution.
-
Cryopreservation: Once established, cryopreserve the resistant cell line at various passages.
2.3. Characterization of the Resistant Phenotype
A series of experiments should be performed to confirm and characterize the resistant phenotype.
2.3.1. Cell Viability Assay
-
Objective: To quantify the degree of resistance to this compound.
-
Method:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an MTS or CellTiter-Glo assay.
-
Calculate the IC50 values for both cell lines.
-
2.3.2. Western Blot Analysis
-
Objective: To investigate alterations in the PI3K/AKT signaling pathway.
-
Method:
-
Treat parental and resistant cells with this compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-S6, S6) and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize the protein bands.
-
2.3.3. Apoptosis Assay
-
Objective: To assess the effect of this compound on apoptosis in parental and resistant cells.
-
Method:
-
Treat both cell lines with this compound for 48 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
3. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: this compound IC50 Values
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (e.g., TMD8) | [Insert Value] | 1 |
| Resistant (e.g., TMD8-PR) | [Insert Value] | [Calculate] |
Table 2: Summary of Western Blot Densitometry
| Protein | Treatment | Parental (Fold Change) | Resistant (Fold Change) |
| p-AKT | Vehicle | 1 | 1 |
| p-AKT | This compound | [Insert Value] | [Insert Value] |
| p-S6 | Vehicle | 1 | 1 |
| p-S6 | This compound | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Assay Results
| Cell Line | Treatment | % Apoptotic Cells |
| Parental | Vehicle | [Insert Value] |
| Parental | This compound | [Insert Value] |
| Resistant | Vehicle | [Insert Value] |
| Resistant | This compound | [Insert Value] |
4. Troubleshooting and Considerations
-
Slow Growth: The initial exposure to this compound may cause a significant reduction in cell proliferation. Be patient and allow the cells sufficient time to recover before increasing the drug concentration.
-
Heterogeneity: The resulting resistant cell population may be heterogeneous. Consider single-cell cloning to obtain a more uniform population for mechanistic studies.
-
Stability of Resistance: Periodically check the resistance phenotype to ensure it is stable over time in the absence of the drug.
-
Off-Target Effects: Be mindful of potential off-target effects of high concentrations of this compound.
The establishment of a this compound-resistant cell line model is a valuable resource for understanding the molecular basis of drug resistance. The detailed protocols and characterization methods provided in this document will enable researchers to develop and investigate novel therapeutic strategies to overcome this compound resistance in B-cell malignancies.
Troubleshooting & Optimization
unexpected Parsaclisib off-target effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected off-target effects of Parsaclisib observed in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cell-based assays that seem inconsistent with PI3Kδ inhibition alone. Could this compound have off-target activities?
A1: this compound is a highly potent and selective PI3Kδ inhibitor, designed to minimize off-target effects.[1][2] It exhibits approximately 20,000-fold selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ).[3] However, like any small molecule inhibitor, it can interact with other kinases at higher concentrations. The most likely off-targets are other PI3K isoforms. Please refer to the kinase profiling data below. If your experimental system expresses high levels of PI3Kβ, for example, you may observe effects at higher concentrations of this compound.
Q2: What are the known IC50 values of this compound against other PI3K isoforms?
A2: In biochemical assays, this compound has shown activity against PI3Kα, PI3Kβ, and PI3Kγ, albeit at much higher concentrations than for PI3Kδ. The IC50 values are summarized in the table below.
Q3: Has this compound been profiled against a broader kinase panel?
A3: Yes, this compound has been profiled against a panel of 197 kinases and was found to be highly selective for PI3Kδ.[1] While the full dataset from this broad kinase screen is not publicly available in the primary literature, the data for the Class I PI3K isoforms is provided.
Q4: We are seeing unexpected changes in a signaling pathway that is not directly downstream of PI3Kδ. How can we troubleshoot this?
A4: First, confirm that the observed effect is dose-dependent and correlates with this compound treatment. Next, consider the possibility of indirect effects or pathway crosstalk. The PI3K pathway is highly interconnected with other signaling networks. To investigate if the effect is due to off-target inhibition of another kinase, you can perform several experiments:
-
Orthogonal Inhibition: Use a structurally different but equally potent PI3Kδ inhibitor. If the unexpected phenotype persists with another PI3Kδ inhibitor, it is more likely to be an on-target PI3Kδ-mediated effect in your specific cellular context.
-
Rescue Experiments: If you suspect an off-target kinase is being inhibited, try to rescue the phenotype by activating that specific kinase or its downstream pathway.
-
Kinase Activity Assays: Directly measure the activity of suspected off-target kinases in the presence of this compound in your experimental system.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against the Class I PI3K isoforms.
| Target Kinase | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | < 1.0 | - |
| PI3Kβ | 230 | ~230-fold |
| PI3Kα | 2000 | ~2000-fold |
| PI3Kγ | 2800 | ~2800-fold |
Data sourced from Yue et al., 2019, ACS Med Chem Lett.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of this compound against a kinase of interest.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a microplate, add the kinase and the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected in vitro effects of this compound.
References
- 1. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Troubleshooting low efficacy of Parsaclisib in cell culture
Welcome to the technical support center for Parsaclisib (also known as INCB050465). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2] It functions by blocking the PI3K/AKT signaling pathway, which leads to decreased proliferation and induced cell death in tumor cells where this pathway is overactive.[2] PI3Kδ is primarily expressed in hematopoietic cells, making it a targeted therapy for B-cell malignancies.[2][3] this compound exhibits high selectivity for PI3Kδ, with approximately 20,000-fold selectivity over other PI3K class I isoforms (α, β, and γ).[4]
Q2: In which cell lines is this compound expected to be effective?
This compound has shown high potency in various B-cell malignancy cell lines, particularly those of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) origin. Efficacy is generally observed in cell lines dependent on the PI3K/AKT pathway for proliferation and survival. See Table 1 for a summary of reported IC50 values in different cell lines.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For in-vitro experiments, a stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. To avoid precipitation, it is advisable to make intermediate dilutions in DMSO before the final dilution in an aqueous medium. The final DMSO concentration in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Q4: What is a typical treatment duration and concentration range for in-vitro experiments?
The optimal treatment duration and concentration will vary depending on the cell line and the specific assay. Based on available data:
-
Proliferation/Viability Assays: A treatment duration of 72 to 96 hours (3-4 days) is common.[1]
-
Signaling Pathway Inhibition (e.g., pAKT levels): A much shorter incubation of 2 hours can be sufficient to observe maximal inhibition of AKT phosphorylation.[1]
-
Concentration Range: A typical starting range for dose-response experiments would be from 0.1 nM to 3000 nM.[1] For sensitive cell lines, the IC50 is often in the low nanomolar range (see Table 1).
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your cell culture experiments.
Issue 1: No significant decrease in cell viability or proliferation.
-
Possible Cause 1.1: Suboptimal Drug Concentration.
-
Troubleshooting Step: Verify the concentration range used. Consult Table 1 for reported IC50 values in similar cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 1.2: Issues with Drug Preparation and Storage.
-
Troubleshooting Step: Ensure the this compound stock solution was prepared correctly in a suitable solvent like DMSO and stored properly (e.g., at -20°C or -80°C in aliquots to avoid freeze-thaw cycles). Prepare a fresh dilution from a new stock aliquot for each experiment.
-
-
Possible Cause 1.3: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm that your cell line is known to be dependent on the PI3Kδ pathway. Cell lines with low or absent PI3Kδ expression will not respond to this compound. Additionally, some cell lines, such as those overexpressing MYC, have been shown to be insensitive to this compound.[5] Consider testing a positive control cell line known to be sensitive to this compound (e.g., Pfeiffer or SU-DHL-6).
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause 2.1: Drug Stability in Culture Medium.
-
Troubleshooting Step: While specific data on this compound's stability in cell culture medium is not extensively published, it is good practice to refresh the media with freshly diluted this compound every 48-72 hours for longer-term experiments to ensure a consistent drug concentration.
-
-
Possible Cause 2.2: Variability in Cell Seeding Density.
-
Troubleshooting Step: Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Possible Cause 2.3: Inconsistent Treatment Incubation Times.
-
Troubleshooting Step: Use a precise and consistent incubation time for all experiments. For proliferation assays, a 72-hour incubation is a common endpoint.
-
Issue 3: Initial efficacy is observed, but cells seem to recover or develop resistance.
-
Possible Cause 3.1: Activation of Compensatory Signaling Pathways.
-
Troubleshooting Step: Inhibition of the PI3Kδ pathway can sometimes lead to the activation of feedback loops or compensatory signaling pathways. For example, inhibition of PI3Kδ can lead to the feedback activation of the PI3Kα isoform in some DLBCL subtypes. Consider co-treatment with inhibitors of other relevant pathways if a compensatory mechanism is suspected.
-
-
Possible Cause 3.2: Acquired Resistance.
-
Troubleshooting Step: Prolonged exposure to this compound may lead to the development of resistant cell populations. This is a complex issue that may involve genetic or epigenetic changes. Characterizing the resistant cells by comparing their molecular profile to the parental sensitive cells may be necessary.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | 2 - 8 | [1] |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | 2 - 8 | [1] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | 2 - 8 | [1] |
| WSU-NHL | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | 2 - 8 | [1] |
| Ramos | Burkitt's Lymphoma | pAKT (Ser473) Inhibition | 1 | [1] |
| Various MCL cell lines | Mantle Cell Lymphoma (MCL) | Proliferation | ≤ 10 | [1] |
| Primary B-cells (human, dog, rat, mouse) | Normal B-cells | Proliferation | 0.2 - 1.7 | [1] |
Visualizations
Caption: PI3K/AKT signaling pathway with this compound's point of inhibition.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical workflow for troubleshooting low this compound efficacy.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT-based)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (INCB050465)
-
DMSO (anhydrous)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of treatment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for pAKT Inhibition
This protocol describes how to assess the inhibition of AKT phosphorylation at Serine 473, a key downstream marker of PI3K activity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (INCB050465)
-
DMSO (anhydrous)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for 2 hours at 37°C, 5% CO2.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-AKT (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Managing Parsaclisib-induced cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Parsaclisib-induced cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INCB050465) is a potent and highly selective, next-generation oral inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3Kδ isoform is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, survival, and differentiation.[1] By selectively inhibiting PI3Kδ, this compound blocks downstream signaling through the PI3K/AKT pathway, leading to decreased proliferation and induced cell death in cells where this pathway is overactive, such as in various B-cell malignancies.[1][2] Its high selectivity for the delta isoform is designed to minimize off-target effects on other PI3K isoforms (α, β, γ) that are more broadly expressed in other tissues.[3]
Q2: At what concentration should I expect to see an effect on primary B-cell proliferation?
This compound is highly potent against primary B-cells. In in vitro assays, this compound has been shown to inhibit the proliferation of activated primary B-cells from humans, dogs, rats, and mice with half-maximal inhibitory concentrations (IC50) in the low nanomolar range, typically between 0.2 nM and 1.7 nM .[4] For malignant human B-cells, the IC50 values for inhibiting proliferation are generally below 1 nM.[1]
Q3: Is this compound expected to be cytotoxic to primary cells?
Yes, while this compound's primary mechanism is to inhibit proliferation, it can also induce cytotoxicity, particularly in malignant B-cell lines. For example, in the Pfeiffer diffuse large B-cell lymphoma cell line, this compound demonstrated cytotoxicity with an IC50 of 4.2 nM.[4] Since the PI3Kδ pathway is also important for the survival of normal lymphocytes, some level of cytotoxicity in healthy primary B-cells and other immune cells can be expected, especially at higher concentrations or with prolonged exposure. This is consistent with immune-related adverse events like colitis and neutropenia observed in clinical settings, which are considered on-target effects of PI3Kδ inhibition.[1]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the storage concentration in DMSO is below the compound's solubility limit to maintain a homogenous stock. A standard practice for many small molecule inhibitors is to prepare a 10 mM or 50 mM stock solution in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working concentrations for your cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses common issues of unexpected or excessive cytotoxicity when using this compound in primary cell cultures.
Problem 1: Massive cell death observed at concentrations intended to only inhibit proliferation (e.g., 1-10 nM).
High sensitivity of primary cells or suboptimal culture conditions can lead to excessive cell death even at low nanomolar concentrations of this compound.
Logical Flowchart for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Drug Concentration | Verify all calculations for serial dilutions from the stock solution. If possible, confirm the concentration of the stock solution. Always prepare fresh dilutions for each experiment. |
| Suboptimal Culture Conditions | Primary lymphocytes are sensitive to their environment. Ensure the culture medium, pH, and CO2 levels are optimal. For primary B-cells, specific cytokines (e.g., IL-4) and stimuli (e.g., anti-CD40) may be required for survival, and their absence can exacerbate drug-induced stress.[5] |
| Inappropriate Cell Seeding Density | Cell density can significantly impact drug sensitivity.[1][6] Low cell densities may make cells more susceptible to cytotoxic effects. Determine the optimal seeding density for your specific primary cells through a titration experiment before conducting drug studies. |
| Serum Variability or Quality | Components in fetal bovine serum (FBS) can vary between lots and affect cell viability and drug response.[5] It is recommended to test several lots of FBS to find one that best supports the health of your primary cells. Once a suitable lot is identified, purchase a larger quantity to ensure consistency across experiments. |
| Prolonged Exposure Time | The cytotoxic effects of this compound may be time-dependent. If your endpoint allows, consider reducing the incubation time. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal window to observe target inhibition without excessive cell death. |
| On-Target Toxicity in Sensitive Cells | The observed cytotoxicity may be a genuine on-target effect in highly sensitive primary cells. In this case, establish a full dose-response curve to accurately determine the IC50 for both proliferation and cytotoxicity in your specific cell type. |
Problem 2: High background cell death in the vehicle control (DMSO) group.
High background death can mask the specific effects of this compound, making data interpretation difficult.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| DMSO Concentration Too High | Ensure the final concentration of DMSO in the culture medium is non-toxic. For most primary cells, this is typically ≤ 0.1%. Perform a DMSO toxicity curve (e.g., 0.01% to 1.0%) to determine the maximum tolerated concentration for your cells. |
| Poor Primary Cell Quality | The health of primary cells at the start of an experiment is critical. Ensure that the cell isolation procedure is gentle and efficient. Allow cells to recover in culture for a short period after isolation before adding any treatments. Assess initial viability with a method like Trypan Blue exclusion; it should be >95%. |
| Harsh Cell Handling | Primary cells can be fragile. Avoid vigorous pipetting or centrifugation at high speeds. When resuspending cell pellets, do so gently. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) will rapidly kill primary cells. Regularly test your cell cultures and reagents for contamination. |
Quantitative Data Summary
The following table summarizes key in vitro concentrations for this compound from published studies. These values should be used as a starting point, as optimal concentrations may vary depending on the specific primary cell type, its activation state, and experimental conditions.
| Parameter | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| Proliferation Inhibition | Activated Human Primary B-Cells | Not specified | 0.2 - 1.7 nM | [4] |
| Proliferation Inhibition | Malignant Human B-Cells | Not specified | < 1 nM | [1] |
| Cytotoxicity | Pfeiffer Cell Line (DLBCL) | [3H]-thymidine incorporation | 4.2 nM | [4] |
| PI3Kδ Pathway Inhibition | Ramos Cell Line (Burkitt's Lymphoma) | pAKT (Ser473) Inhibition | 1 nM | [4] |
| PI3Kδ Inhibition (Enzymatic) | Biochemical Assay | Not applicable | 1 nM |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This colorimetric assay measures the metabolic activity of viable cells.
Workflow for WST-1 Cell Viability Assay
Caption: Workflow for assessing cell viability with the WST-1 assay.
Procedure:
-
Cell Seeding: Prepare a suspension of your primary cells in appropriate culture medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. The optimal cell number (e.g., 5x10⁴ to 5x10⁵ cells/well for a cytotoxicity assay) should be determined empirically.[7] Include wells with medium only for a background control.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the drug dilutions and a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Culture the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal time depends on the metabolic activity of the cells and should be determined by monitoring the color change.
-
Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the colored formazan product. Measure the absorbance at approximately 450 nm using a microplate reader. A reference wavelength of >600 nm should be used.[8]
-
Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Procedure:
-
Cell Preparation: Culture and treat approximately 1 x 10⁶ primary cells per condition with this compound and controls for the desired time.
-
Harvesting: Gently collect the cells (including any floating cells from the supernatant) and transfer them to FACS tubes. Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 1-2 µL of PI solution (working concentration ~1 µg/mL) to the 100 µL cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube. Do not wash the cells after this step.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagram
PI3Kδ/AKT Signaling Pathway Inhibition by this compound
Caption: this compound selectively inhibits PI3Kδ, blocking AKT activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Frontiers | In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate [frontiersin.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. kumc.edu [kumc.edu]
Technical Support Center: Optimizing Parsaclisib Dosage to Minimize In Vivo Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Parsaclisib in preclinical and clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to dosage optimization and the management of in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
This compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] PI3Kδ is a key component of the PI3K/AKT signaling pathway, which is crucial for the proliferation, survival, and activation of B-cells.[1] By selectively targeting PI3Kδ, which is primarily expressed in hematopoietic cells, this compound is designed to minimize off-target effects on other PI3K isoforms that are more broadly expressed, thereby aiming for a more favorable toxicity profile compared to pan-PI3K inhibitors.[1] However, on-target inhibition of PI3Kδ in normal immune cells can lead to immune-mediated toxicities.
Q2: What are the most common in vivo toxicities observed with this compound?
Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) with this compound include diarrhea/colitis, nausea, fatigue, rash, and neutropenia.[2][3] In the CITADEL-204 study, the most common TEAEs were diarrhea (47.0%), cough (23.0%), and rash (18.0%).[1] Grade ≥3 TEAEs included diarrhea, neutropenia, and pneumonia.[4]
Q3: What dosing regimens have been investigated to minimize this compound-related toxicities?
Several dosing strategies have been explored in clinical trials to mitigate the toxicities associated with this compound. These include:
-
Once-daily (QD) continuous dosing: Initial studies evaluated continuous daily dosing.[3]
-
Intermittent dosing (daily then weekly): To reduce long-term toxicities, an intermittent schedule of 20 mg once daily for 8-9 weeks followed by 20 mg once weekly has been implemented in several studies.[5]
-
Lower continuous daily dosing: A regimen of 20 mg once daily for 8 weeks followed by a lower dose of 2.5 mg once daily has also been investigated.[6][7]
The rationale for intermittent or lower continuous dosing is to maintain clinical efficacy while reducing the risk of cumulative and late-onset toxicities.[5]
Troubleshooting Guides
Managing Diarrhea/Colitis
Issue: A researcher observes diarrhea or colitis in animal models or clinical trial subjects receiving this compound.
Troubleshooting Steps:
-
Grade the Severity: Assess the severity of the diarrhea/colitis based on established criteria (e.g., CTCAE for clinical trials).
-
Rule out Infectious Causes: For clinical subjects, it is important to rule out infectious etiologies.[8]
-
Dose Interruption: For moderate to severe (Grade ≥2) diarrhea, consider interrupting this compound treatment.[2]
-
Supportive Care:
-
For mild (Grade 1) diarrhea, dietary modifications (e.g., lactose-free, BRAT diet) and anti-diarrheal agents like loperamide can be effective.[8]
-
For more severe cases, especially those with suspected inflammatory colitis, oral non-absorbable steroids like budesonide may be considered.[2] Systemic corticosteroids are reserved for very severe cases.[2]
-
-
Dose Re-escalation/Modification: Once the diarrhea has resolved to Grade 1 or baseline, this compound may be re-initiated, potentially at a reduced dose.[9]
Managing Rash
Issue: A researcher observes a rash in subjects treated with this compound.
Troubleshooting Steps:
-
Characterize the Rash: Document the type (e.g., eczematous, morbilliform), distribution, and severity of the rash.[3]
-
Symptomatic Treatment:
-
Dose Interruption and Modification:
-
For severe (Grade ≥3) rashes, this compound should be held.[11]
-
If the rash improves within 7-10 days, the drug can be restarted at the same dose. For a second occurrence, a dose reduction is recommended.[11]
-
If the rash does not resolve, systemic corticosteroids may be necessary, and discontinuation of this compound should be considered.[11]
-
Managing Neutropenia
Issue: A researcher observes a decrease in neutrophil counts in subjects.
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Regularly monitor CBCs with differential, especially during the initial cycles of treatment.
-
Grade the Neutropenia: Use standard grading criteria to determine the severity.
-
Dose Interruption/Reduction: For Grade ≥3 neutropenia, this compound treatment should be interrupted until the neutrophil count recovers.[12] Upon recovery, treatment can be resumed, often at a lower dose.
-
Consider Growth Factor Support: In cases of severe or prolonged neutropenia, the use of granulocyte-colony stimulating factor (G-CSF) may be considered in a clinical setting.
-
Infection Prophylaxis: For patients with significant neutropenia, prophylaxis against infections should be considered.
Quantitative Data Summary
Table 1: Key In Vivo Toxicity Data from this compound Clinical Trials
| Study (NCT ID) | Dosing Regimen(s) | Most Common Adverse Events (Any Grade) | Most Common Grade ≥3 Adverse Events |
| CITADEL-101 (NCT02018861) | 5-45 mg once daily (escalation); 20 mg & 30 mg once daily (expansion); 20 mg daily for 9 weeks, then weekly | Diarrhea/colitis (36%), Nausea (36%), Fatigue (31%), Rash (31%) | Neutropenia (19%), Diarrhea/colitis (13%) |
| CITADEL-204 (NCT03144674) | 20 mg daily for 8 weeks, then 20 mg weekly (WG) or 2.5 mg daily (DG) | Diarrhea (47.0%), Cough (23.0%), Rash (18.0%) | Diarrhea (12.0%), Neutropenia (9.0%), Pneumonia (9.0%) |
| CITADEL-205 (NCT03235544) | 20 mg daily for 8 weeks, then 20 mg weekly (WG) or 2.5 mg daily (DG) | Diarrhea (25.0%), Pyrexia (16.3%), Constipation (11.5%), Neutropenia (10.6%) | Neutropenia (8.7%), Diarrhea (7.7%) |
Data compiled from published clinical trial results.[1][3][6][7][13][14][15][16][17][18]
Detailed Experimental Protocols
Representative Protocol for a 28-Day Oral Toxicity Study in Rats
This protocol is a representative example and should be adapted based on specific experimental goals and institutional guidelines.
-
Animals: Use healthy, young adult Sprague-Dawley or Wistar rats, approximately 6-8 weeks old at the start of the study. House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
-
Groups: Assign animals to a control group (vehicle only) and at least three dose groups of this compound (low, medium, and high dose). Each group should consist of an equal number of male and female animals (e.g., 10 per sex per group).
-
Dose Preparation and Administration: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water). Administer the test substance or vehicle once daily via oral gavage at a consistent time each day for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals for signs of toxicity at least once daily.
-
Body Weight: Record body weights prior to dosing and at least weekly thereafter.
-
Food Consumption: Measure food consumption weekly.
-
-
Clinical Pathology: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at the end of the study for hematology and clinical chemistry analysis. Collect urine samples for urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day period, euthanize all animals. Perform a full gross necropsy on all animals. Collect and preserve a comprehensive set of tissues from all animals in the control and high-dose groups for histopathological examination.
Representative Protocol for a B-Cell Lymphoma Xenograft Model in Mice
This protocol provides a general framework for establishing and evaluating the efficacy and toxicity of this compound in a B-cell lymphoma xenograft model.
-
Cell Lines and Animals: Use a suitable human B-cell lymphoma cell line (e.g., Raji, Daudi). Use immunodeficient mice (e.g., NOD/SCID, NSG), typically 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneous model: Inject approximately 5-10 x 10^6 cells suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Disseminated model: Inject cells intravenously to establish a disseminated disease model.
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).
-
For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs such as weight loss and hind-limb paralysis.
-
-
Treatment: Once tumors are established (e.g., palpable tumors of a certain size for subcutaneous models), randomize mice into treatment groups (vehicle control and this compound at various doses). Administer treatment as per the desired schedule (e.g., daily oral gavage).
-
Toxicity Assessment: Monitor animals daily for signs of toxicity, including changes in body weight, activity levels, and overall appearance.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the study period. Collect tumors and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).[19][20]
Visualizations
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Caption: Workflow for this compound Dosage Optimization.
Caption: Logic for Managing this compound-Related Adverse Events.
References
- 1. ashpublications.org [ashpublications.org]
- 2. onclive.com [onclive.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Incidence of Cutaneous Adverse Events With Phosphoinositide 3-Kinase Inhibitors as Adjuvant Therapy in Patients With Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Paper: Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Relapsed or Refractory Mantle Cell Lymphoma Not Previously Treated with a BTK Inhibitor (CITADEL-205) [ash.confex.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. cris.unibo.it [cris.unibo.it]
- 17. Evaluation of the cardiac safety of this compound, a selective PI3Kδ inhibitor, in patients with previously treated B‐cell malignancies: Results from the CITADEL‐101 study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Xenograft B cell Lymphoma Model [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
Interpreting variable IC50 values for Parsaclisib
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting and troubleshooting variable IC50 values obtained during experiments with Parsaclisib (INCB050465).
Introduction to this compound
This compound is a potent, orally active, and highly selective next-generation inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K pathway is a critical signaling cascade involved in numerous cellular functions, including cell growth, proliferation, survival, and differentiation.[3] Dysregulation of the PI3Kδ isoform, which is primarily expressed in leukocytes, is a key factor in the development and progression of various B-cell malignancies.[2][3][4] this compound's high selectivity (approximately 20,000-fold over other Class I PI3K isoforms) makes it a valuable tool for both research and clinical investigation in hematologic cancers.[1][3][5]
Understanding the IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.[6][7] It is a critical parameter for evaluating the potency of an inhibitor.[6] For this compound, the IC50 value typically refers to its ability to inhibit PI3Kδ kinase activity or to suppress the proliferation of cancer cell lines. A lower IC50 value signifies higher potency, meaning less of the compound is needed to achieve a 50% inhibitory effect.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound?
A1: The IC50 of this compound is highly dependent on the experimental system.
-
Biochemical Assays: In cell-free in vitro kinase assays measuring direct inhibition of the PI3Kδ enzyme, this compound is extremely potent, with a reported IC50 of approximately 1 nM.[1][8]
-
Cell-Based Assays: In cell-based assays that measure downstream effects like the inhibition of AKT phosphorylation (pAKT) or cell proliferation, the IC50 values typically range from the low nanomolar (0.2 nM to 10 nM) depending on the specific B-cell line used.[1]
Q2: Why are my IC50 values for this compound different from published data?
A2: Variations in IC50 values are common and can arise from multiple factors.[9] These can be broadly categorized as methodological differences, biological variability, and technical errors. This guide will help you troubleshoot these potential causes.
Q3: How does the choice of assay affect the measured IC50 value?
A3: The assay type is one of the most significant factors influencing the IC50 value.
-
Biochemical (Enzyme) Assays: These assays, such as in vitro kinase assays, measure the direct interaction between this compound and the isolated PI3Kδ enzyme. They typically yield the lowest and most consistent IC50 values as they are free from cellular complexities like membrane permeability, efflux pumps, or off-target effects.[1][8]
-
Cell-Based Assays: These assays measure the compound's effect in a more biologically relevant context.
-
Target Engagement Assays: Assays measuring the inhibition of a direct downstream target, like pAKT, provide an IC50 for pathway inhibition within the cell. The IC50 for pAKT inhibition by this compound in Ramos cells is reported to be ~1 nM.[1]
-
Phenotypic Assays: Assays measuring a cellular outcome, such as proliferation (e.g., MTT, CellTiter-Glo) or apoptosis, integrate multiple downstream effects. These IC50 values can be higher than in biochemical assays due to factors like cell permeability, drug metabolism, and the cell's ability to activate compensatory signaling pathways.[1]
-
Q4: My IC50 value varies between different cell lines. Is this normal?
A4: Yes, this is expected. The sensitivity of a cell line to a PI3Kδ inhibitor like this compound is influenced by its genetic background and signaling dependencies. For example, cell lines with constitutive activation of the B-cell receptor (BCR) pathway are highly dependent on PI3Kδ signaling and tend to be more sensitive.[8] Conversely, cell lines with resistance mechanisms, such as MYC overexpression, may be less sensitive to this compound.[3][8]
Q5: What common technical errors can lead to inconsistent IC50 results?
A5: Several technical factors can introduce variability:
-
Compound Quality: Degradation or impurity of the this compound stock.
-
Cell Culture Conditions: Variations in cell passage number, confluency, serum concentration in the media, and overall cell health.[9]
-
Assay Parameters: Inconsistent incubation times, cell seeding densities, or reagent concentrations.[9][10]
-
Data Analysis: Improper curve fitting or normalization can significantly alter the calculated IC50.[11][12]
This compound IC50 Data Summary
The following table summarizes reported IC50 values for this compound across different experimental systems.
| Assay Type | Target / Cell Line | IC50 Value | Reference |
| In Vitro Kinase Assay | PI3Kδ Enzyme | ~1 nM | [1][8] |
| pAKT (Ser473) Inhibition | Ramos (Burkitt's Lymphoma) | ~1 nM | [1] |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) Lines | ≤10 nM | [1] |
| Cell Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) Lines | 2 to 8 nM | [1] |
| Cell Proliferation | Primary B-cells (Human, Dog, Rat, Mouse) | 0.2 to 1.7 nM | [1] |
Visualized Signaling Pathway and Workflows
// Node styles receptor [label="BCR / Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3kd [label="PI3Kδ", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; pip3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; pdk1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mtor [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Cell Survival,\nProliferation, Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges receptor -> pi3kd [label=" Activates"]; pi3kd -> pip3 [label=" Phosphorylates"]; pip2 -> pip3; this compound -> pi3kd [arrowhead=tee, color="#EA4335", penwidth=2, label=" Inhibits"]; pip3 -> pdk1 [label=" Recruits"]; pdk1 -> akt [label=" Activates"]; akt -> mtor [label=" Activates"]; mtor -> downstream;
// Invisible edges for layout edge [style=invis]; pip2 -> pi3kd; } DOT Caption: PI3K/AKT signaling pathway showing inhibition by this compound.
// Connections p3 -> t1; t2 -> r1; } DOT Caption: General experimental workflow for IC50 determination.
Troubleshooting Guide for Variable IC50 Values
Use this guide to diagnose potential sources of variability in your this compound experiments.
Experimental Protocols
Protocol 1: In Vitro PI3Kδ Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on PI3Kδ enzymatic activity. Commercial kits are widely available and their specific instructions should be followed.
1. Materials:
-
Recombinant human PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
This compound, serially diluted in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
2. Procedure:
-
Prepare the kinase reaction buffer containing the lipid substrate.
-
Add 0.5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.[13]
-
Add 4 µL of a mixture containing the PI3Kδ enzyme in the reaction buffer/lipid substrate mix.[13]
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.[13]
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression.
Protocol 2: Cell-Based Proliferation Assay (MTT Method)
This protocol describes how to measure the effect of this compound on the proliferation of a suspension B-cell line (e.g., Ramos).
1. Materials:
-
Target B-cell lymphoma cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound, serially diluted
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
2. Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Adjust the cell density in fresh medium to 5,000-10,000 cells per 100 µL and dispense into each well of a 96-well plate.[14]
-
Drug Addition: Prepare a 2x concentration series of this compound in culture medium. Add 100 µL of the diluted compound to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Include vehicle-only (DMSO) wells as a negative control (100% viability).
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. promega.es [promega.es]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Parsaclisib Resistance in Lymphoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and overcome resistance to Parsaclisib in lymphoma cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line is showing reduced sensitivity to this compound. What are the common causes?
A1: Reduced sensitivity to this compound, a PI3Kδ inhibitor, can arise from several factors. Intrinsic resistance may be present in cell lines that do not rely heavily on the PI3Kδ pathway for survival. Acquired resistance typically develops after prolonged exposure to the drug and often involves the activation of bypass signaling pathways or genetic alterations. One of the most common mechanisms is the activation of the MAPK/ERK pathway, which can compensate for the inhibition of PI3K signaling.[1][2][3] Another identified mechanism, particularly in Diffuse Large B-cell Lymphoma (DLBCL), is the overexpression of the MYC oncogene.[4] Other potential, though less this compound-specific, mechanisms include the loss of the tumor suppressor PTEN or mutations in the PI3K pathway itself that may reduce drug binding or efficacy.[5][6][7]
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase (typically 3-5 fold or more) in the IC50 value indicates the development of resistance.[8] You should also assess the phosphorylation status of key downstream effectors of the PI3K pathway (like AKT) and potential bypass pathways (like ERK) via Western blotting to look for molecular signatures of resistance.
Q3: What is a typical IC50 value for this compound in sensitive lymphoma cell lines?
A3: this compound is a potent PI3Kδ inhibitor with a whole-blood half-maximal inhibitory concentration (IC50) of 10 nM.[9] In sensitive B-cell lymphoma cell lines, the in vitro IC50 for cell proliferation is typically in the low nanomolar range. However, this can vary depending on the specific cell line and assay conditions. It is crucial to establish a baseline IC50 for your parental cell line in your experimental setup.
Q4: Are there known genetic mutations that can confer resistance to this compound?
A4: While specific mutations conferring resistance directly to this compound are not yet extensively documented in the literature, mutations in genes of the PI3K and MAPK pathways are known to cause resistance to PI3K inhibitors in general. For instance, activating mutations in PIK3CA or loss-of-function mutations in PTEN can lead to sustained PI3K pathway activation.[5][10][11] Activating mutations in KRAS, BRAF, or MAP2K1 (MEK1) can also drive resistance through the MAPK/ERK pathway.[2]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Potential Cause 1: Development of Acquired Resistance through Bypass Pathway Activation
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the IC50 of this compound in your long-term cultured cells versus the parental cell line.
-
Assess PI3K Pathway Inhibition: Use Western blotting to check the phosphorylation of AKT (at Ser473 and Thr308) after a short-term treatment with this compound. Successful target engagement should show a decrease in p-AKT in both sensitive and potentially resistant cells.
-
Probe for MAPK/ERK Activation: On the same Western blot, probe for phosphorylated ERK1/2 (p-ERK) and total ERK. A significant increase in the p-ERK/total ERK ratio in the resistant cells, especially under this compound treatment, strongly suggests the activation of this bypass pathway.[1][3][12]
-
Solution - Combination Therapy: If ERK activation is confirmed, consider a combination therapy with a MEK inhibitor (e.g., Trametinib, Selumetinib). Perform synergy experiments to determine optimal concentrations.[13][14]
-
Potential Cause 2: Overexpression of MYC Oncogene (especially in DLBCL)
-
Troubleshooting Steps:
-
Quantify MYC Expression: Use quantitative real-time PCR (qPCR) or Western blotting to compare the mRNA and protein levels of MYC in your resistant cells versus the parental line. Overexpression of MYC has been identified as a resistance mechanism to this compound in DLBCL cells.[4]
-
Solution - MYC Inhibition: While direct MYC inhibitors are still largely investigational, you can explore indirect strategies such as using BET bromodomain inhibitors (e.g., JQ1), which are known to downregulate MYC transcription.
-
Quantitative Data Summary
Table 1: Illustrative IC50 Values for this compound in Sensitive vs. Resistant Lymphoma Cell Lines
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Potential Mechanism |
| DLBCL-1 (Hypothetical) | 15 | 150 | 10 | MYC Overexpression |
| MCL-1 (Hypothetical) | 25 | 200 | 8 | MAPK/ERK Activation |
| FL-1 (Hypothetical) | 10 | 120 | 12 | PTEN Loss |
Note: These are example values. Researchers should determine the specific IC50 for their cell lines.
Table 2: Expected Changes in Key Signaling Proteins in Resistant Cells
| Protein | Expected Change in Resistant Cells | Method of Detection |
| p-AKT (Ser473/Thr308) | Decreased upon this compound treatment | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | Basally elevated or increased upon this compound treatment | Western Blot |
| Total AKT | No significant change | Western Blot |
| Total ERK1/2 | No significant change | Western Blot |
| MYC | Increased mRNA and/or protein levels | qPCR / Western Blot |
| PTEN | Decreased or absent protein expression | Western Blot |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Lymphoma Cell Lines
This protocol describes a dose-escalation method to generate acquired resistance.[8][15][16][17][18]
-
Determine Initial IC50: First, establish the baseline IC50 of this compound for the parental lymphoma cell line using a 72-96 hour cell viability assay.
-
Initial Exposure: Begin by culturing the cells in media containing this compound at a concentration of approximately one-tenth to one-fifth of the IC50.
-
Monitor Cell Growth: Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate. This can take several passages.
-
Dose Escalation: Once the cell growth rate returns to near normal, increase the concentration of this compound by approximately 1.5 to 2-fold.[8]
-
Repeat and Select: Continue this process of stepwise dose increases over several months. At each step, allow the cell population to adapt and recover its growth rate before the next increase.
-
Cryopreservation: It is critical to freeze down vials of cells at each stage of resistance development.[8]
-
Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10x the initial IC50), confirm the degree of resistance by performing a new dose-response curve and comparing the IC50 to the parental line.
Protocol 2: Western Blotting for PI3K and MAPK Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with this compound (at their respective IC50 concentrations) for 2-4 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels.
Protocol 3: Synergy Analysis of this compound and MEK Inhibitor Combination
This protocol uses the Chou-Talalay method to determine if the combination of this compound and a MEK inhibitor is synergistic, additive, or antagonistic.[19][20][21]
-
Determine Single-Agent IC50s: First, determine the IC50 values for both this compound and the chosen MEK inhibitor (e.g., Trametinib) individually in the resistant cell line.
-
Set up Combination Doses: Prepare serial dilutions of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., a ratio of 1:1 of their IC50 concentrations).
-
Cell Plating and Treatment: Plate the resistant lymphoma cells in a 96-well plate. Treat the cells with:
-
This compound alone (serial dilutions)
-
MEK inhibitor alone (serial dilutions)
-
The combination of both drugs at a constant ratio (serial dilutions of the mixture)
-
A vehicle control (e.g., DMSO)
-
-
Cell Viability Assay: After 72-96 hours of incubation, measure cell viability using an appropriate assay (e.g., MTS).
-
Data Analysis: Use software like CompuSyn to analyze the dose-response data. The software will calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism The software can also generate a Fa-CI plot (fraction affected vs. CI) to show the nature of the interaction at different effect levels.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling pathways (MAPK and MYC) activated in this compound resistance.
Caption: Experimental workflow for troubleshooting and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of PIK3CA gain and PTEN loss on mantle cell lymphoma biology and sensitivity to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Significance of PTEN Deletion, Mutation, and Loss of PTEN Expression in De Novo Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR-ABL1-independent PI3Kinase activation causing imatinib-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating MYC Overexpression as a Resistance Mechanism to Parsaclisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of MYC overexpression in conferring resistance to Parsaclisib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2] By inhibiting PI3Kδ, this compound blocks the activation of the PI3K/AKT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly those of B-cell origin.[2][3] Unlike other PI3K isoforms, PI3Kδ is primarily expressed in hematopoietic cells, and its targeted inhibition is designed to spare PI3K signaling in normal, non-neoplastic cells.[2]
Q2: Is there evidence that MYC overexpression can cause resistance to this compound?
A2: Yes, preclinical studies have identified MYC overexpression as a potential resistance mechanism to this compound. Specifically, in diffuse large B-cell lymphoma (DLBCL) cell lines, those with MYC overexpression were found to be insensitive to the anti-proliferative effects of this compound.[4]
Q3: How does MYC overexpression lead to resistance to a PI3Kδ inhibitor like this compound?
A3: The PI3K/AKT pathway is a known regulator of MYC.[5] Inhibition of PI3Kδ by this compound would typically lead to decreased AKT phosphorylation and subsequent downregulation of MYC activity, resulting in reduced cell proliferation and survival. However, in cells where MYC is overexpressed due to other mechanisms (e.g., gene amplification or translocation), the cancer cells are no longer solely reliant on the PI3K/AKT pathway for MYC activity.[6][7] This oncogenic MYC expression can then drive the transcription of genes essential for cell growth, proliferation, and metabolism, effectively bypassing the effects of PI3Kδ inhibition.[6]
Q4: What are the common experimental approaches to study MYC-mediated resistance to this compound?
A4: Common approaches include:
-
Developing resistant cell lines: Generating cell lines with stable MYC overexpression to compare their sensitivity to this compound against parental (wild-type) cells.
-
Cell Viability Assays: Determining and comparing the half-maximal inhibitory concentration (IC50) of this compound in MYC-overexpressing versus control cells.
-
Western Blotting: Assessing the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., AKT, S6 ribosomal protein) and the expression levels of MYC.
-
Apoptosis Assays: Using techniques like flow cytometry with Annexin V and Propidium Iodide (PI) staining to measure the extent of apoptosis induced by this compound.
-
Gene Amplification Analysis: Employing methods such as quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to determine if MYC overexpression is due to an increase in gene copy number.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Cell Viability Assays
Q: My cell viability assay (e.g., MTT, MTS) shows a smaller than expected difference in this compound sensitivity between my MYC-overexpressing and control cell lines. What could be the issue?
A:
-
Insufficient MYC overexpression: Confirm the level of MYC overexpression in your engineered cell line via Western blot or qPCR. If the expression is not significantly higher than the control, the resistance phenotype may be weak.
-
Incorrect this compound concentration range: Ensure your drug concentration range is appropriate to generate a full dose-response curve for both cell lines. You may need to extend the concentration range to accurately determine the IC50 for the resistant cells.
-
Assay incubation time: The optimal incubation time with this compound can vary between cell lines. A time course experiment (e.g., 24, 48, 72 hours) is recommended to identify the time point with the maximal differential response.
-
Cell seeding density: Inconsistent or inappropriate cell seeding density can affect viability results. Optimize the seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[8]
Western Blot Analysis
Q: I am not seeing a decrease in phosphorylated AKT (p-AKT) in my control cells after this compound treatment. What should I check?
A:
-
This compound activity: Confirm the activity of your this compound stock. If possible, test it on a highly sensitive cell line as a positive control.
-
Treatment duration and concentration: The inhibition of p-AKT can be transient. Perform a time-course and dose-response experiment to find the optimal conditions for observing p-AKT inhibition.
-
Basal p-AKT levels: Some cell lines may have low basal levels of p-AKT. Consider stimulating the pathway (e.g., with growth factors) before this compound treatment to enhance the signal window.
-
Antibody quality: Ensure your primary and secondary antibodies are validated and working correctly. Run a positive control lysate if available.
-
Lysis buffer and sample handling: Use a lysis buffer containing phosphatase inhibitors and keep samples on ice to prevent dephosphorylation of proteins.[4]
Q: In my MYC-overexpressing cells, this compound treatment is not affecting cell viability, but I am still seeing a decrease in p-AKT. Is this expected?
A: Yes, this is an expected result that supports the hypothesis of MYC-mediated resistance. It indicates that this compound is effectively inhibiting its target (PI3Kδ) and the upstream signaling pathway. However, the overexpressed MYC is driving cell survival and proliferation independently of this pathway, thus rendering the cells resistant to the drug's effects.
Flow Cytometry for Apoptosis
Q: My Annexin V/PI staining results show high background or unclear separation between live, apoptotic, and necrotic populations after this compound treatment. What can I do?
A:
-
Cell handling: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive staining for both Annexin V and PI.
-
Compensation settings: Ensure proper fluorescence compensation is set up using single-stained controls to correct for spectral overlap between the fluorochromes.
-
Titrate antibodies/dyes: The optimal concentration of Annexin V and PI can vary. Titrate both reagents to find the concentration that gives the best signal-to-noise ratio.
-
Controls: Always include unstained, single-stained (Annexin V only and PI only), and positive control (cells treated with a known apoptosis inducer) samples to properly set up your gates.
Data Presentation
The following table provides an illustrative summary of the expected quantitative data when comparing the effects of this compound on cell lines with varying MYC expression levels.
| Cell Line Type | MYC Expression Level | This compound IC50 (nM) | % Apoptosis at 100 nM this compound (48h) |
| Parental DLBCL | Low/Endogenous | 10 - 50 | 60 - 80% |
| MYC-Overexpressing DLBCL | High | > 1000 | < 20% |
Note: The values in this table are representative and based on the qualitative findings that MYC overexpression confers insensitivity to this compound. Actual values will vary depending on the specific cell lines and experimental conditions used.
Signaling Pathways and Workflows
Signaling Pathway
Caption: PI3K/AKT/MYC signaling pathway and this compound's mechanism of action.
Experimental Workflow
Caption: Experimental workflow for investigating MYC-mediated this compound resistance.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected cell viability results.
Experimental Protocols
Generation of a MYC-Overexpressing Stable Cell Line
This protocol describes the generation of a stable cell line overexpressing MYC using a lentiviral vector system.
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral expression vector with MYC cDNA and a selection marker (e.g., puromycin resistance)
-
Target lymphoma cell line (e.g., DLBCL)
-
Transfection reagent
-
Culture media, FBS, antibiotics
-
Puromycin
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the MYC expression vector and packaging/envelope plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target lymphoma cell line with the collected lentiviral supernatant.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expansion: Expand the puromycin-resistant cells.
-
Validation: Confirm MYC overexpression in the stable cell line by Western blot and qPCR, comparing to the parental cell line transduced with an empty vector control.
Cell Viability Assay (MTS Assay)
Materials:
-
Parental and MYC-overexpressing cell lines
-
96-well plates
-
This compound stock solution
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Western Blot Analysis for p-AKT, Total AKT, and MYC
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-MYC, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples with equal amounts of protein in Laemmli buffer and heat to denature.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Gating: Use single-stained and unstained controls to set up compensation and gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative PCR (qPCR) for MYC Gene Amplification
Materials:
-
Genomic DNA (gDNA) isolated from cell lines
-
Primers for MYC and a reference gene (on the same chromosome but outside the expected amplicon, or on a different stable chromosome)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
gDNA Isolation: Isolate high-quality gDNA from the MYC-overexpressing and control cell lines.
-
qPCR Reaction Setup: Set up qPCR reactions containing gDNA, primers for MYC and the reference gene, and SYBR Green master mix.
-
qPCR Run: Run the reactions on a qPCR instrument using a standard amplification protocol.
-
Data Analysis: Use the ΔΔCt method to calculate the relative copy number of the MYC gene in the MYC-overexpressing cells compared to the control cells, normalized to the reference gene.
Fluorescence In Situ Hybridization (FISH) for MYC Gene Amplification
Materials:
-
Slides with fixed cells
-
MYC gene-specific probe and a chromosome 8 centromere probe
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope
Protocol:
-
Slide Preparation: Prepare slides with fixed cells from the MYC-overexpressing and control cell lines.
-
Pre-treatment: Pre-treat the slides to permeabilize the cells.
-
Denaturation: Denature the cellular DNA and the FISH probes.
-
Hybridization: Apply the probes to the slides and hybridize overnight in a humidified chamber.
-
Washing: Wash the slides to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the slides using a fluorescence microscope.
-
Analysis: Count the number of MYC signals and chromosome 8 centromere signals in a large number of nuclei to determine the MYC/CEP8 ratio. An increased ratio in the MYC-overexpressing cells indicates gene amplification.[4]
References
- 1. Paper: A Phase 1/1b Study of this compound Plus Standard Immunochemotherapy for Newly Diagnosed High-Risk Diffuse Large B-Cell Lymphoma [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Variable Responses of MYC Translocation Positive Lymphoma Cell Lines To Different Combinations of Novel Agents: Impact of BCL2 Family Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MYC-driven lymphoma: lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Parsaclisib precipitation in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Parsaclisib in cell culture experiments. Our goal is to help you avoid common pitfalls, such as precipitation, and ensure the successful integration of this compound into your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] PI3Kδ is a key component of the PI3K/AKT signaling pathway, which is crucial for the proliferation and survival of B-cells.[2][4][5] By selectively inhibiting PI3Kδ, this compound can be used to study the role of this pathway in various cellular processes, particularly in B-cell malignancies.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][6] It is crucial to use fresh, high-quality, anhydrous DMSO to ensure optimal solubility.[3]
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Biochemical assays show an IC50 of 1 nM for PI3Kδ.[1][3] In cell-based assays, this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines with IC50 values in the low nanomolar range (e.g., 2-8 nM for DLBCL cell lines).[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I observed precipitation after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in cell culture media is likely due to its low aqueous solubility. This can be triggered by several factors, including:
-
High final concentration of this compound: Exceeding the solubility limit in the aqueous environment of the cell culture medium.
-
High final concentration of DMSO: While necessary for the stock solution, high concentrations of DMSO can be toxic to cells and may also influence the solubility of the compound in the medium. It is recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Improper dilution technique: Adding the DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly precipitate. A serial dilution or pre-dilution in a smaller volume of medium is recommended.
-
Temperature changes: The solubility of this compound may be temperature-dependent. Adding a cold stock solution to warm media could potentially cause precipitation.
-
Media components: Certain components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to prevent and resolve this compound precipitation in your cell culture experiments.
Proactive Measures to Prevent Precipitation
-
Proper Stock Solution Preparation:
-
Use high-quality, anhydrous DMSO to prepare your stock solution.[3] Be aware of the reported variability in solubility (see table below). It is advisable to start with a conservative stock concentration, for example, 10 mM.
-
Ensure the this compound powder is completely dissolved in DMSO before use. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Optimized Dilution Protocol:
-
Always add the this compound stock solution to the cell culture medium, not the other way around.
-
Perform a serial dilution of your stock solution in cell culture medium. For example, instead of adding 1 µL of a 10 mM stock directly to 10 mL of medium for a final concentration of 1 µM, first dilute the stock 1:10 in medium, and then add a larger volume of this intermediate dilution to your final culture volume.
-
Gently mix the medium immediately after adding the this compound solution to ensure rapid and uniform distribution.
-
Reactive Measures for Existing Precipitation
-
Visual Inspection:
-
Before treating your cells, always inspect the freshly prepared this compound-containing medium under a microscope. Look for any signs of precipitation, which may appear as small crystals or an amorphous film.
-
-
If Precipitation is Observed:
-
Do not use the medium for your experiment. The actual concentration of soluble this compound will be unknown and could lead to inaccurate and irreproducible results.
-
Try a lower final concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Reduce the final DMSO concentration: If you are using a high concentration of stock solution, this will also result in a higher final DMSO concentration. Prepare a more concentrated stock solution if possible, so you can add a smaller volume to your media.
-
Consider pre-warming your reagents: Ensure both the cell culture medium and the this compound stock solution are at the same temperature (e.g., 37°C) before mixing.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound solubility. Note the variability in reported solubility values from different suppliers, which underscores the importance of careful preparation of stock solutions.
| Parameter | Value | Solvent | Source |
| Solubility | 100 mg/mL (231.01 mM) | DMSO (fresh) | Selleck Chemicals[3] |
| 125 mg/mL (288.76 mM) | DMSO | ChemicalBook[7] | |
| Sparingly soluble (1-10 mg/mL) | DMSO | Cayman Chemical[6] | |
| Slightly soluble (0.1-1 mg/mL) | Acetonitrile | Cayman Chemical[6] | |
| IC50 (PI3Kδ) | 1 nM | Biochemical Assay | MedchemExpress, Selleck Chemicals[1][3] |
| IC50 (Cell-based) | 2-8 nM | DLBCL cell lines | MedchemExpress[1] |
| <10 nM | Lymphoma cell lines | Cayman Chemical[6] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution
This protocol describes a best-practice method for preparing a this compound working solution to minimize the risk of precipitation.
-
Prepare a 10 mM Stock Solution:
-
Equilibrate the this compound vial and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration (Molecular Weight: 432.88 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Warm an aliquot of the 10 mM stock solution and your cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Pipette up and down gently to mix. This is your 100 µM intermediate dilution.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
In the final culture vessel (e.g., a T-75 flask with 10 mL of medium), add 100 µL of the 100 µM intermediate dilution.
-
Gently swirl the flask to ensure even distribution of the compound.
-
The final DMSO concentration in this example would be 0.01%, which is well below the recommended limit.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ashpublications.org [ashpublications.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 1426698-88-5 [amp.chemicalbook.com]
Technical Support Center: Parsaclisib & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential artifacts when assessing cell viability in response to Parsaclisib treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] The PI3K/AKT signaling pathway is crucial for cell proliferation, survival, and metabolism.[1] By inhibiting PI3Kδ, this compound can block proliferation and induce cell death in cells where this pathway is active, particularly in B-cell malignancies.[1][2]
Q2: I'm observing an unexpected increase/decrease in signal in my cell viability assay with this compound treatment. What could be the cause?
Unexpected results in cell viability assays can stem from several factors:
-
Indirect Metabolic Effects: As a PI3Kδ inhibitor, this compound alters cellular metabolism, which can directly impact assays that rely on metabolic activity as a readout for viability (e.g., MTT, MTS, resazurin). This can lead to an underestimation or overestimation of cell viability that is not directly correlated with cell death.
-
Assay Interference: While direct chemical interference by this compound with assay reagents has not been widely reported, it remains a possibility. Some small molecules can interact with assay components, leading to false signals.
-
Off-Target Effects: Although this compound is highly selective for PI3Kδ, off-target effects, especially at high concentrations, could influence other cellular processes that affect the assay readout.[2][3]
-
Cell Line Specific Effects: The metabolic response to PI3Kδ inhibition can vary significantly between different cell lines.
Q3: Are there alternative cell viability assays that are less prone to artifacts with kinase inhibitors like this compound?
Yes, several alternative assays can provide a more direct measure of cell viability and are less likely to be affected by metabolic alterations:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a robust indicator of metabolically active cells.[1]
-
Protein Quantification Assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, which correlates with cell number and is independent of metabolic activity.[3][4]
-
Membrane Integrity Assays: These assays use dyes that are excluded from live cells with intact membranes (e.g., Trypan Blue, Propidium Iodide) or measure the release of intracellular enzymes like lactate dehydrogenase (LDH) from dead cells.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or apparent increase in viability with this compound treatment in metabolic assays (MTT, MTS, Resazurin).
| Potential Cause | Troubleshooting Step |
| Metabolic Reprogramming: Inhibition of the PI3K pathway can lead to a compensatory increase in mitochondrial metabolism in some cell types, resulting in a stronger signal in reductase-based assays. | 1. Validate with a non-metabolic assay: Use an ATP-based assay (CellTiter-Glo®) or a protein quantification assay (SRB) to confirm the results. 2. Perform a cell count: Use a hemocytometer or an automated cell counter with Trypan Blue exclusion to get a direct measure of viable cell number. |
| This compound interferes with formazan crystal solubilization (MTT assay): The chemical properties of this compound might hinder the complete solubilization of formazan crystals. | 1. Visually inspect wells: Check for incomplete dissolution of the purple formazan crystals under a microscope before reading the plate. 2. Switch to a soluble formazan assay: Use MTS or WST-1 assays, which produce a water-soluble formazan product. |
Issue 2: Lower than expected IC50 value or sharp drop in viability at low this compound concentrations.
| Potential Cause | Troubleshooting Step |
| Inhibition of cellular reductases: this compound may directly or indirectly inhibit the cellular dehydrogenases responsible for reducing the assay substrate, leading to a decreased signal that is not indicative of cell death. | 1. Run a cell-free control: Incubate this compound with the assay reagents in cell-free media to check for direct chemical interference. 2. Compare with an alternative endpoint: Use a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to see if cell death is occurring at those concentrations. |
| High sensitivity of the cell line: The specific cell line may be exceptionally dependent on the PI3Kδ pathway for survival. | 1. Titrate this compound over a wider range: Use a finer dilution series at the lower concentrations to accurately determine the IC50. 2. Test in other cell lines: Compare the response to a panel of cell lines with known PI3Kδ pathway activation status. |
Issue 3: High background signal in control (untreated) wells.
| Potential Cause | Troubleshooting Step |
| Contamination: Bacterial or fungal contamination can contribute to the metabolic activity measured by the assay. | 1. Visually inspect cultures: Check for turbidity, color changes in the media, or microbial growth under a microscope. 2. Use fresh, sterile reagents. |
| High cell seeding density: Overly confluent cells can have altered metabolic rates. | 1. Optimize cell seeding density: Perform a titration experiment to find the optimal cell number that results in logarithmic growth throughout the experiment. |
| Media components: Some media components, like phenol red, can interfere with colorimetric or fluorescent readouts. | 1. Use phenol red-free media for the assay incubation period. 2. Run a media-only blank control. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions.
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to adhere overnight.
-
Treat with this compound: Add various concentrations of this compound to the wells and incubate for the desired treatment period.
-
Equilibrate Plate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[5][6]
-
Prepare Reagent: Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.[5][6]
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5][6]
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Read Luminescence: Measure the luminescence using a plate reader.
Resazurin (AlamarBlue) Assay
This protocol provides a general guideline.
-
Plate Cells: Seed cells in a 96-well plate and allow them to attach.
-
Treat with this compound: Expose cells to a range of this compound concentrations for the intended duration.
-
Prepare Resazurin Solution: Prepare a sterile solution of resazurin in PBS or culture medium.
-
Add Resazurin: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.[7]
-
Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time should be optimized for the specific cell line.[2]
-
Read Fluorescence: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
Sulforhodamine B (SRB) Assay
This protocol is suitable for adherent cells.
-
Plate and Treat Cells: Seed and treat cells with this compound in a 96-well plate as described previously.
-
Fix Cells: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]
-
Wash: Wash the plates four to five times with slow-running tap water to remove the TCA.[8]
-
Dry: Allow the plates to air dry completely at room temperature.
-
Stain: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[8]
-
Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Dry: Air dry the plates again.
-
Solubilize: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Read Absorbance: Measure the absorbance at 510 nm on a microplate reader.[4]
Visualizations
Caption: this compound inhibits PI3Kδ, blocking downstream signaling.
Caption: A logical workflow for troubleshooting viability assay artifacts.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. labbox.es [labbox.es]
- 8. SRB assay for measuring target cell killing [protocols.io]
Validation & Comparative
A Preclinical Showdown: Parsaclisib vs. Idelalisib in B-Cell Malignancies
For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of parsaclisib and idelalisib, two prominent inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This analysis is based on publicly available experimental data to inform on their respective efficacy and mechanistic profiles.
This compound, a next-generation PI3Kδ inhibitor, and idelalisib, a first-in-class approved therapeutic, both target the PI3Kδ isoform, a critical node in the B-cell receptor (BCR) signaling pathway that is frequently dysregulated in B-cell malignancies.[1][2][3] Inhibition of PI3Kδ disrupts downstream signaling, including the AKT pathway, leading to decreased cell proliferation and increased apoptosis in malignant B-cells.[3][4][5][6] While both drugs share a common target, preclinical data suggests differences in potency, selectivity, and potential for off-target effects.
At a Glance: Key Preclinical Efficacy Data
The following tables summarize key quantitative data from various preclinical studies. It is important to note that these values were generated in different studies and experimental conditions, and therefore should be interpreted as indicative rather than a direct head-to-head comparison.
| Parameter | This compound | Idelalisib | Reference |
| Target | Phosphoinositide 3-Kinase delta (PI3Kδ) | Phosphoinositide 3-Kinase delta (PI3Kδ) | [1][7] |
| Structure | Next-generation, structurally distinct from purine-based inhibitors | First-generation, purine-based structure | [2][6] |
| PI3Kδ IC50 | 1 nM | 2.5 nM | [8][9] |
| Selectivity | >1000-fold over other Class I PI3K isozymes | 40- to 300-fold over other Class I PI3K isozymes | [6][9] |
Table 1: Biochemical Potency and Selectivity
| Cell Line | Assay | This compound IC50 | Idelalisib IC50 | Reference |
| Ramos (Burkitt's Lymphoma) | p-AKT (Ser473) Inhibition | 1 nM | Not directly compared | [10] |
| Various B-cell lines | Proliferation | Mean < 1 nM | Cell-line dependent (nM to µM range) | [11][12] |
| Pfeiffer (DLBCL) | Proliferation | < 5 nM | Not directly compared | [2] |
| K562 (CML) | Proliferation | Not Reported | Dose-dependent inhibition (µM range) | [7] |
| Mantle Cell Lymphoma (Primary Cells) | Apoptosis Induction | Not Reported | Moderate induction | [13] |
Table 2: In Vitro Cellular Activity
Signaling Pathway Inhibition: Targeting the PI3K/AKT Axis
Both this compound and idelalisib exert their anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. Upon activation by upstream signals, such as through the B-cell receptor, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth. By inhibiting PI3Kδ, both drugs effectively block the production of PIP3, leading to the suppression of AKT activation and its downstream pro-survival signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of PI3Kδ inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: B-cell lymphoma cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[14]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or idelalisib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[14]
-
Formazan Formation: Plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[14]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.[14] Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blotting for p-AKT Inhibition
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm target engagement and pathway inhibition.
Protocol:
-
Cell Treatment and Lysis: B-cell lymphoma cells are treated with this compound or idelalisib for a specified time (e.g., 2-48 hours).[7] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[16]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.[4][16]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[16] The levels of p-AKT are normalized to total AKT to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human B-cell lymphoma cells (e.g., 5-10 x 10^6 cells).[17][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Drug Administration: Mice are randomized into treatment groups and treated with this compound, idelalisib, or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[18]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Summary and Conclusion
Both this compound and idelalisib are potent inhibitors of PI3Kδ with demonstrated preclinical activity against B-cell malignancies. The available data suggests that this compound, as a next-generation inhibitor, may offer increased potency and selectivity for PI3Kδ compared to idelalisib.[6][8][10] This enhanced selectivity is hypothesized to contribute to a more favorable safety profile, particularly concerning hepatotoxicity, which has been a clinical challenge with first-generation PI3Kδ inhibitors.[2][6]
The experimental protocols provided offer a foundation for the preclinical evaluation of PI3Kδ inhibitors. The in vitro assays are essential for determining potency and mechanism of action at a cellular level, while the in vivo xenograft models provide crucial data on anti-tumor efficacy in a more complex biological system.
For researchers and drug developers, the choice between these and other PI3Kδ inhibitors will depend on a comprehensive evaluation of their efficacy, selectivity, and safety profiles in relevant preclinical models, ultimately guiding their translation to the clinical setting. Further head-to-head preclinical studies under identical conditions would be invaluable for a more definitive comparison of these two important targeted therapies.
References
- 1. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) | Blood | American Society of Hematology [ashpublications.org]
- 11. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 17. Xenograft B cell Lymphoma Model [bio-protocol.org]
- 18. In vivo tumor xenograft model [bio-protocol.org]
A Head-to-Head Comparison of Parsaclisib and Other PI3K Delta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling axis in B-cell malignancies, making it a prime target for therapeutic intervention. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of malignant B-cells.[1][2] This has led to the development of several PI3Kδ inhibitors. This guide provides an objective, data-driven comparison of Parsaclisib, a next-generation PI3Kδ inhibitor, with its predecessors: Idelalisib, Duvelisib, and Umbralisib.
Introduction to the Inhibitors
This compound (INCB050465) is a potent, next-generation, and highly selective oral inhibitor of PI3Kδ.[3][4] It was designed with a distinct chemical structure to improve upon the safety profile of first-generation inhibitors, particularly concerning hepatotoxicity.[5]
Idelalisib (Zydelig®) was the first-in-class PI3Kδ inhibitor approved for B-cell malignancies.[6][7] Its use has been tempered by a significant risk of serious and fatal toxicities, including hepatotoxicity, severe diarrhea, colitis, and pneumonitis, which are highlighted in a boxed warning.[6]
Duvelisib (Copiktra®) is an oral dual inhibitor of both PI3Kδ and PI3Kγ.[8][9] The inhibition of the gamma isoform, which is involved in the tumor microenvironment, differentiates it from more selective delta inhibitors.[9]
Umbralisib (Ukoniq®) was a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[9] It received accelerated approval but was later voluntarily withdrawn from the market after clinical trial data showed a possible increased risk of death, outweighing its benefits.[10][11]
Biochemical Potency and Selectivity
The selectivity of PI3K inhibitors against the different Class I PI3K isoforms (α, β, γ, δ) is a key determinant of their efficacy and safety profile. Off-target inhibition, particularly of the ubiquitously expressed PI3Kα isoform, can lead to toxicities like hyperglycemia and hypertension.[12] this compound was designed for high selectivity for the PI3Kδ isoform.[5] Preclinical data demonstrates its potency and selectivity compared to other inhibitors.
Table 1: In Vitro Biochemical Potency and Selectivity of PI3Kδ Inhibitors
| Inhibitor | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity for δ vs α (fold) | Selectivity for δ vs γ (fold) |
| This compound | ~1[4] | >10,000[4] | >10,000[4] | >10,000[4] | >10,000[4] | >10,000[4] |
| Idelalisib | 2.5 - 19[13][14] | 8,600[13] | 4,000[13] | 2,100[13] | ~453[13] | ~110[13] |
| Duvelisib | 2.5[1] | 1,602[1] | 85[1] | 27.4[1] | ~641[1] | ~11[1] |
Note: IC₅₀ values can vary based on assay conditions. Data are compiled from multiple sources for comparison.
Signaling Pathways and Inhibitor Specificity
The PI3Kδ pathway is central to B-cell function. Upon B-cell receptor (BCR) engagement, PI3Kδ is recruited and activated, leading to the phosphorylation of PIP2 to PIP3. This second messenger activates downstream effectors like AKT, promoting cell survival, proliferation, and differentiation.[2] The various inhibitors target this pathway at different points or with varying selectivity.
Caption: PI3Kδ Signaling Pathway in B-Cells and Point of Inhibition.
Caption: Target Selectivity Profile of PI3K Delta Inhibitors.
Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
Follicular Lymphoma (FL) is one of the primary indications for which PI3Kδ inhibitors have been developed. Comparing the efficacy across different clinical trials provides insight into their relative performance, although direct head-to-head trials are limited.
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Follicular Lymphoma
| Inhibitor | Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) (months) |
| This compound | CITADEL-203[15] | 77.7% | 19.4% | 14.7 |
| Idelalisib | Study 101-09[16] | 57% | 6% | 12.5 |
| Duvelisib | DYNAMO[17] | 42% | 1% | 8.3 |
| Umbralisib | UNITY-NHL | 45.3% | 5.3% | 11.1 |
Note: Patient populations and prior lines of therapy may differ between trials, affecting direct comparability.
Safety and Tolerability Profile
The clinical utility of PI3Kδ inhibitors has been significantly impacted by their safety profiles. Class-specific toxicities often include immune-mediated events like diarrhea/colitis, pneumonitis, and transaminitis, as well as infections.[12][18] this compound was developed to mitigate the hepatotoxicity (transaminitis) seen with first-generation inhibitors.[5]
Table 3: Comparison of Key Grade ≥3 Adverse Events
| Adverse Event | This compound (CITADEL-203)[15] | Idelalisib (Study 116)[19] | Duvelisib (DUO)[20] |
| Diarrhea or Colitis | 11.9% (Diarrhea), 5.6% (Colitis) | 14% | 23% |
| Pneumonitis | 2.4% | 3.6% | 4% |
| ALT/AST Elevation (Hepatotoxicity) | 2.4% (ALT), 0.8% (AST) | 18% | 15% |
| Neutropenia | 10.3% | 27% | 30% |
| Infections | 15.9% (Any) | 21% | 31% |
Note: Data is from different studies and patient populations (FL for this compound, CLL/SLL for Idelalisib and Duvelisib) and may not be directly comparable but illustrates general safety profiles.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used in the evaluation of PI3K inhibitors.
General Experimental Workflow
The evaluation of a novel kinase inhibitor typically follows a standardized workflow from initial biochemical screening to clinical trials.
Caption: General Experimental Workflow for PI3K Inhibitor Development.
Biochemical PI3K Enzyme Activity Assay (Representative Protocol)
This assay quantifies the enzymatic activity of a specific PI3K isoform and the potency of an inhibitor. The ADP-Glo™ Kinase Assay is a common method.[21][22]
-
Objective: To determine the IC₅₀ value of an inhibitor against a purified PI3K isoform.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that correlates with ADP concentration and, therefore, kinase activity.[21]
-
Materials:
-
Recombinant human PI3Kδ/p85α enzyme.
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂).[21]
-
Lipid substrate (e.g., PIP2).
-
ATP at a concentration near the Kₘ (e.g., 25 µM).[21]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Substrate.
-
384-well assay plates.
-
-
Procedure:
-
Add 0.5 µL of the test inhibitor (diluted in DMSO) or vehicle control to the wells of a 384-well plate.[21]
-
Prepare an enzyme/lipid substrate mixture in kinase buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[23]
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cellular B-Cell Proliferation Assay (Representative Protocol)
This assay measures the effect of an inhibitor on the proliferation of malignant B-cell lines.
-
Objective: To determine the EC₅₀ value of an inhibitor in a cellular context.
-
Principle: B-cell proliferation is stimulated via the B-cell receptor (e.g., using an anti-IgM antibody). The ability of the inhibitor to block this proliferation is measured, often by quantifying ATP as an indicator of cell viability (e.g., using CellTiter-Glo®).
-
Materials:
-
A suitable B-cell lymphoma cell line (e.g., SU-DHL-6, DOHH-2).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulating agent (e.g., F(ab')₂ anti-human IgM).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
96-well clear-bottom, white-walled plates.
-
-
Procedure:
-
Seed the B-cells into the wells of a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) in culture medium.
-
Add the test inhibitor at a range of concentrations and pre-incubate for 1-2 hours.
-
Add the stimulating agent (e.g., anti-IgM) to induce proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation relative to the stimulated vehicle control and determine the EC₅₀ value.
-
Conclusion
The landscape of PI3Kδ inhibitors for B-cell malignancies has evolved significantly. First-generation inhibitors like Idelalisib established the clinical efficacy of targeting this pathway but were hampered by significant toxicities. Duvelisib offered dual PI3Kδ/γ inhibition but shared a similar challenging safety profile. The withdrawal of Umbralisib highlighted the narrow therapeutic window for this class of drugs.
This compound represents a next-generation effort to optimize this therapeutic approach. Preclinical data show it possesses superior selectivity for the PI3Kδ isoform compared to its predecessors.[3][4][5] This high selectivity is designed to improve the safety profile, particularly by reducing the incidence of severe hepatotoxicity that plagued earlier agents.[5] Clinical data from the CITADEL trials demonstrate that this compound achieves high response rates in patients with relapsed/refractory B-cell lymphomas, including follicular lymphoma, with a safety profile that appears manageable and consistent with its design philosophy.[12][15] While class-specific toxicities like diarrhea and colitis remain, the reduced rate of severe transaminitis suggests a favorable evolution in the PI3Kδ inhibitor class.[15] Further investigation and long-term follow-up are necessary to fully define this compound's role in the treatment paradigm for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phase III DUO trial of PI3K inhibitor duvelisib versus ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. This compound, a potent and highly selective next-generation PI3Kδ inhibitor: a summary of data from the three CITADEL trials (203, 204, and 205) [lymphomahub.com]
- 13. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Idelalisib for Treatment of Relapsed Follicular Lymphoma and Chronic Lymphocytic Leukemia: A Comparison of Treatment Outcomes in Clinical Trial Participants vs Medicare Beneficiaries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 19. gilead.com [gilead.com]
- 20. ashpublications.org [ashpublications.org]
- 21. promega.es [promega.es]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
Parsaclisib Demonstrates a Favorable Hepatotoxicity Profile Compared to Idelalisib in the Treatment of B-Cell Malignancies
A comprehensive review of preclinical and clinical data indicates that parsaclisib, a next-generation PI3Kδ inhibitor, is associated with a significantly lower risk of hepatotoxicity than the first-generation inhibitor, idelalisib. This difference is likely attributable to this compound's distinct chemical structure, potentially mitigating the off-target immune-mediated liver injury commonly observed with idelalisib.
This guide provides a detailed comparison of the hepatotoxicity profiles of this compound and idelalisib for researchers, scientists, and drug development professionals. The information is supported by quantitative data from clinical trials, detailed experimental protocols for monitoring liver function, and visualizations of the proposed mechanisms of action.
Comparative Analysis of Hepatotoxicity Data
Clinical trial data consistently demonstrates a higher incidence of hepatotoxicity, particularly severe transaminitis, with idelalisib treatment compared to this compound.
| Drug | Study Population | Any Grade ALT/AST Elevation | Grade ≥3 ALT/AST Elevation | Citation |
| Idelalisib | Relapsed CLL (in combination with rituximab) | 35% (ALT), 25% (AST) | 8% (ALT), 5% (AST) | [1] |
| Front-line CLL (monotherapy) | 79% | 54% | [2] | |
| Relapsed/Refractory B-cell malignancies | 50% (ALT) | 16% (ALT/AST) | [3] | |
| Across clinical trials (serious hepatotoxicity) | N/A | 14% | [1] | |
| This compound | Relapsed/Refractory B-cell malignancies | N/A | One patient with Grade 3 ALT/AST elevation secondary to sepsis | [4] |
| Relapsed/Refractory Follicular Lymphoma | N/A | 0.9% (ALT/AST) | [5] | |
| Relapsed/Refractory Marginal Zone Lymphoma (all patients) | Diarrhea (47.0%), Cough (23.0%), Rash (18.0%) | Diarrhea (12.0%), Neutropenia (9.0%), Pneumonia (9.0%) | [6] | |
| Japanese patients with Relapsed/Refractory B-cell Lymphoma | N/A | No treatment-emergent worsening to grade 3 or 4 | [7] |
Note: For the Relapsed/Refractory Marginal Zone Lymphoma study of this compound, the most common treatment-emergent adverse events are listed, as specific rates for ALT/AST elevation were not the primary reported outcome in the abstract. However, the overall safety profile suggests a low incidence of severe hepatotoxicity.
Mechanistic Insights into Hepatotoxicity
The differing hepatotoxicity profiles of idelalisib and this compound are thought to stem from their distinct mechanisms of action, particularly concerning off-target effects.
Idelalisib-Induced Hepatotoxicity: An Immune-Mediated Phenomenon
Idelalisib's hepatotoxicity is not considered a direct toxic effect on liver cells but rather an immune-mediated event.[8] The proposed mechanism involves the inhibition of regulatory T cells (Tregs), leading to an imbalance in immune tolerance and subsequent inflammatory damage to the liver.[2] This is supported by observations of lymphocytic infiltrates in liver biopsies of patients experiencing idelalisib-induced transaminitis.
This compound's Reduced Hepatotoxicity: A Structurally-Driven Advantage
This compound, a next-generation PI3Kδ inhibitor, was specifically designed to have a chemical structure distinct from first-generation inhibitors like idelalisib.[7] This structural difference is hypothesized to reduce or eliminate the off-target effects responsible for the immune-mediated hepatotoxicity seen with idelalisib.[4] While this compound effectively inhibits the PI3Kδ pathway in malignant B-cells, it appears to have a less pronounced impact on the immune cell populations that mediate liver damage.
Experimental Protocols for Hepatotoxicity Assessment
The monitoring and management of liver function are critical components of clinical trials for PI3Kδ inhibitors. The following outlines the typical experimental protocols employed.
Liver Function Monitoring:
-
Baseline Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are measured before initiating treatment.
-
Frequent On-treatment Monitoring:
-
Idelalisib: Due to the known risk of hepatotoxicity, more frequent monitoring is often implemented. For instance, in some trials, LFTs were monitored twice weekly from week 3 to 16.[2]
-
This compound: While specific protocols may vary, standard monitoring would involve regular LFTs at predefined intervals throughout the study.
-
-
Criteria for Action: Predefined thresholds for LFT elevations trigger specific actions, such as dose interruption, reduction, or discontinuation of the study drug. These are often graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Management of Hepatotoxicity:
-
Dose Modification: For mild to moderate elevations in liver enzymes, the first step is often to interrupt dosing until the values return to baseline or a lower grade. The drug may then be reintroduced at a lower dose.
-
Corticosteroid Administration: In cases of suspected immune-mediated hepatotoxicity with idelalisib, corticosteroids (e.g., prednisone) may be administered to suppress the inflammatory response.[2]
-
Discontinuation: For severe or recurrent hepatotoxicity, permanent discontinuation of the drug is typically required.
Conclusion
The available evidence strongly suggests that this compound has a more favorable hepatotoxicity profile than idelalisib. The reduced incidence of severe liver-related adverse events with this compound represents a significant advancement in the safety of PI3Kδ inhibitors. This improved safety profile, likely due to its distinct chemical structure that minimizes off-target immune-mediated effects, may allow for more consistent and long-term treatment for patients with B-cell malignancies. Further head-to-head comparative studies would be valuable to definitively quantify the difference in hepatotoxicity risk between these two agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Idelalisib given front-line for treatment of chronic lymphocytic leukemia causes frequent immune-mediated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence and management of toxicity associated with ibrutinib and idelalisib: a practical approach | Haematologica [haematologica.org]
- 4. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Parsaclisib Demonstrates Potent On-Target PI3Kδ Inhibition in Primary Patient Samples
Parsaclisib (INCB050465), a next-generation, potent, and highly selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), effectively suppresses the PI3K/AKT signaling pathway in primary patient samples, confirming its on-target activity. This targeted engagement is crucial for its clinical efficacy in various B-cell malignancies.
This compound was designed to offer a more favorable safety profile compared to earlier-generation PI3K inhibitors by specifically targeting the delta isoform of PI3K, which is predominantly expressed in leukocytes and plays a key role in B-cell proliferation and survival.[1][2] Experimental data from clinical trials have substantiated this on-target activity, demonstrating a reduction in the phosphorylation of downstream signaling proteins like AKT.
On-Target Activity of this compound in Patient Samples
A key indicator of PI3K pathway inhibition is the reduction in the phosphorylation of AKT (pAKT), a central node in this signaling cascade. In a phase 1/2 study of this compound in patients with relapsed or refractory B-cell malignancies, ex vivo pharmacodynamic assays in whole blood samples demonstrated near-maximal inhibition of pAKT.[2] The plasma concentrations of this compound achieved in patients were consistently above the 90% inhibitory concentration (IC90) for pAKT inhibition, ensuring sustained target engagement.[2][3]
Furthermore, a phase Ib study in Japanese patients with relapsed or refractory B-cell lymphoma (CITADEL-111) confirmed that the mean minimum plasma drug concentrations of this compound exceeded the in vitro IC90 for phospho-AKT inhibition, providing further evidence of its potent on-target activity in a clinical setting.[3] Exploratory biomarker analyses from the CITADEL series of trials (CITADEL-203, 204, and 205) have also shown that this compound treatment leads to significant changes in plasma proteins associated with PI3Kδ inhibition and lymphocyte function, such as CXCL13 and CCL17, further corroborating its mechanism of action.[4][5][6]
Comparison with Other PI3K Inhibitors
The clinical landscape of PI3K inhibitors includes idelalisib (a PI3Kδ inhibitor), duvelisib (a PI3Kδ and PI3Kγ inhibitor), and copanlisib (a pan-PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ). While direct head-to-head comparative data on on-target activity in primary patient samples is limited, available pharmacodynamic studies of these agents provide a basis for comparison.
| Inhibitor | Target Isoform(s) | On-Target Activity in Primary Patient Samples |
| This compound | PI3Kδ | Near-maximal inhibition of pAKT in whole blood from patients with B-cell malignancies.[2] Plasma concentrations consistently above the IC90 for pAKT inhibition.[3] |
| Idelalisib | PI3Kδ | Blocks PI3Kδ-AKT signaling in primary chronic lymphocytic leukemia (CLL) cells.[7] |
| Duvelisib | PI3Kδ, PI3Kγ | Potently inhibits PI3Kδ and PI3Kγ in CLL B-cells.[1] |
| Copanlisib | Pan-Class I PI3K (predominantly α, δ) | Dose-dependent reduction in pAKT levels in platelet-rich plasma (median inhibition of 79.6% at 0.8 mg/kg) and tumor biopsies from patients with lymphoma and solid tumors.[5][8] |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In B-cell malignancies, aberrant activation of this pathway, often driven by B-cell receptor (BCR) signaling, promotes tumor cell survival. This compound, by selectively inhibiting PI3Kδ, effectively dampens this pro-survival signaling.
The on-target activity of PI3K inhibitors is typically assessed using techniques such as Western blotting and phospho-flow cytometry to measure the phosphorylation status of downstream proteins like AKT and S6.
Detailed Experimental Protocols
Western Blotting for pAKT and pS6
-
Cell Lysis: Isolated primary patient cells are treated with varying concentrations of this compound or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies specific for pAKT (Ser473), pS6 (Ser235/236), total AKT, total S6, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Phospho-Flow Cytometry for pAKT
-
Cell Treatment: Primary patient cells are stimulated (e.g., with anti-IgM) and treated with this compound or a vehicle control.
-
Fixation: Cells are immediately fixed with a paraformaldehyde-based fixation buffer to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization: Cells are permeabilized, often with ice-cold methanol, to allow antibodies to access intracellular epitopes.
-
Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific B-cell populations) and an intracellular antibody against pAKT (e.g., Alexa Fluor 647 anti-pAKT Ser473).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the pAKT signal is quantified within the target cell population to determine the level of inhibition.
References
- 1. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
Independent Validation of Parsaclisib's PI3K Delta Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Parsaclisib's performance against other phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The information herein is collated from publicly available preclinical and clinical data to support independent validation efforts.
Introduction to this compound and the PI3Kδ Pathway
This compound (INCB050465) is a potent and highly selective, next-generation inhibitor of the delta isoform of PI3K.[1][2] The PI3Kδ signaling pathway is a critical mediator in the development and survival of B-cell malignancies, making it a key therapeutic target.[2][3] Dysregulation of this pathway is implicated in various hematologic cancers, including follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL).[4] this compound was designed to offer improved selectivity and a better safety profile compared to first-generation PI3Kδ inhibitors.[5][6]
Comparative Analysis of PI3K Delta Inhibitors
Quantitative data on the potency and selectivity of this compound and other PI3K delta inhibitors are summarized below. This allows for a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity of PI3K Delta Inhibitors
| Compound | PI3Kδ IC50 (nM) | Selectivity vs. PI3Kα (fold) | Selectivity vs. PI3Kβ (fold) | Selectivity vs. PI3Kγ (fold) | Source(s) |
| This compound | 1 | >19,000 | >19,000 | >19,000 | [1] |
| Idelalisib | 2.5 | 400-800 | >100 | >100 | |
| Duvelisib | 2.5 | 30 | 100 | 1 | |
| Umbralisib | 22.3 | >1,000 | >1,000 | >1,000 | |
| Copanlisib | 0.7 | 0.5-0.7 | 3.7 | 6.5 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. Higher fold selectivity indicates greater specificity for the target isoform.
Table 2: Cellular Activity of PI3K Delta Inhibitors in B-Cell Malignancy Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Source(s) |
| This compound | Malignant Human B-cells | Proliferation | <1 | [1] |
| Idelalisib | Various B-cell lines | Apoptosis/Proliferation | 1-100 | |
| Duvelisib | Various B-cell lines | Apoptosis/Proliferation | 5-50 | |
| Umbralisib | Various B-cell lines | Proliferation | 25-100 |
Table 3: Clinical Efficacy of PI3K Delta Inhibitors in Relapsed/Refractory B-Cell Malignancies
| Compound | Disease | Overall Response Rate (ORR) | Source(s) |
| This compound | Follicular Lymphoma | 75% | [4] |
| Marginal Zone Lymphoma | 57% | [4] | |
| Mantle Cell Lymphoma (BTKi-naïve) | 71% | [4] | |
| Idelalisib | Follicular Lymphoma | 57% | |
| Duvelisib | Follicular Lymphoma | 42% | |
| Umbralisib | Follicular Lymphoma | 45% |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate independent validation and comparison of PI3Kδ inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the in vitro potency and selectivity of a PI3K inhibitor.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection by ADP formation)
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagents (e.g., for ADP-Glo™, LanthaScreen™, or scintillation counting)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase buffer, recombinant PI3K enzyme, and lipid substrate to the wells of the assay plate.
-
Add the diluted test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the kinase activity. For radiometric assays, this involves measuring the incorporation of 32P into the lipid substrate. For ADP-Glo™, this involves a luminescence-based detection of ADP produced.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Phospho-AKT Inhibition Assay (Generic Protocol)
This protocol measures the ability of an inhibitor to block PI3K signaling within a cellular context.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos, SUDHL-4)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stimulating agent (e.g., anti-IgM antibody for B-cell receptor activation)
-
Lysis buffer
-
Antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and secondary antibodies
-
Detection reagents (e.g., for Western blot or ELISA)
-
-
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the activating agent to induce PI3K pathway activation.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phospho-AKT and total AKT using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Calculate the IC50 value by plotting the percent inhibition of AKT phosphorylation against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the PI3K delta signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: PI3K Delta Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Evaluating PI3K Delta Inhibitors.
References
- 1. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. This compound in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic vs. Additive Effects of Parsaclisib Combinations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parsaclisib in combination with other therapeutic agents, focusing on the assessment of synergistic versus additive effects. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to support further investigation and drug development efforts.
This compound is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3Kδ, this compound aims to inhibit the growth of malignant B-cells while minimizing off-target effects.[1] The exploration of this compound in combination with other targeted therapies is a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms. A key aspect of this exploration is to determine whether the combination results in a synergistic or merely additive effect.
Quantitative Data on this compound Combinations
Preclinical and clinical studies have explored this compound in combination with various agents, including JAK inhibitors and standard immunochemotherapy. While clinical trial data demonstrates enhanced efficacy of combination regimens, specific preclinical data quantifying synergy is not always publicly available.
This compound and Ruxolitinib (JAK1/2 Inhibitor)
Preclinical evidence suggests a synergistic interaction between this compound and the JAK1/2 inhibitor, ruxolitinib.
| Cell/Model System | Combination | Effect | Supporting Data |
| Myeloproliferative Neoplasm (MPN) cells in vitro | This compound + Ruxolitinib | Synergistic inhibition of cell growth | The combination of PI3K and JAK1/2 inhibitors demonstrated synergistic inhibition of MPN cell growth in vitro, including in clonogenic assays of hematopoietic progenitors of patients with primary myelofibrosis.[3] |
| Ex vivo MPN model with patient-derived CD34+ cells | This compound + Ruxolitinib | Abrogation of abnormal cell proliferation | In preclinical studies, the combination of this compound and ruxolitinib abrogated abnormal cell proliferation compared with single agents.[3] |
| In vivo murine model (JAK2V617F-expressing cell line) | This compound + Ruxolitinib | Reduced circulating tumor cells and spleen weight | The combination reduced circulating tumor cells and spleen weight compared with single agents in an in vivo murine model.[3] |
Note: Specific quantitative synergy data (e.g., Combination Index values) from these preclinical studies are cited as "data on file, Incyte Corporation" and are not publicly available.[3]
Clinical Trial Efficacy of this compound Combinations
The following table summarizes the objective response rates (ORR) observed in clinical trials of this compound in combination with other agents. It is important to note that while these clinical outcomes show the benefit of the combination, they do not definitively distinguish between synergistic and additive effects at a cellular level.
| Combination Partner(s) | Disease | Clinical Trial Phase | Objective Response Rate (ORR) |
| Ruxolitinib | Myelofibrosis (suboptimal response to ruxolitinib) | Phase 2 | 59.5% of patients on an all-daily dosing schedule achieved a ≥10% decrease in spleen volume at 12 weeks.[4] |
| Rituximab | Relapsed/Refractory B-cell Lymphoma | Phase 1 | 81.3% |
| Rituximab + Bendamustine | Relapsed/Refractory B-cell Lymphoma | Phase 1 | 55.6% |
| Ibrutinib (BTK inhibitor) | Relapsed/Refractory B-cell Lymphoma | Phase 1 | 50.0% |
| R-CHOP or Pola-R-CHP | Newly Diagnosed High-Risk Diffuse Large B-Cell Lymphoma | Phase 1/1b | 100% with Pola-R-CHP |
Experimental Protocols for Assessing Drug Synergy
To quantitatively determine whether the interaction between this compound and a combination partner is synergistic, additive, or antagonistic, rigorous experimental design and data analysis are required. The two most widely accepted methods are the Chou-Talalay Combination Index (CI) method and the Bliss Independence model.
Chou-Talalay Combination Index (CI) Method
This method is based on the median-effect equation and provides a quantitative measure of drug interaction.[5]
Experimental Workflow:
-
Single-Agent Dose-Response: Determine the dose-response curves for this compound and the combination agent individually in the relevant cancer cell line(s). This is typically done using a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo). A minimum of 5-6 concentrations should be tested for each drug to accurately determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Combination Studies:
-
Constant Ratio Design: Combine the drugs at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1 of their respective IC50 values). Test a series of dilutions of this fixed-ratio combination.
-
Checkerboard Assay (Non-constant Ratio): Test various concentrations of this compound in combination with various concentrations of the partner drug in a matrix format.
-
-
Data Analysis:
-
The experimental data are analyzed using software like CompuSyn, which is based on the Chou-Talalay method.[6]
-
The software calculates the Combination Index (CI) for different effect levels (e.g., 50%, 75%, 90% inhibition).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Bliss Independence Model
This model assumes that the two drugs act independently. Synergy is demonstrated if the observed effect of the combination is greater than the predicted effect based on the individual drug activities.[7][8]
Experimental Workflow:
-
Single-Agent Dose-Response: As with the Chou-Talalay method, determine the fractional inhibition (f) for a range of concentrations of each drug alone.
-
Combination Studies: Test specific combinations of concentrations of the two drugs.
-
Data Analysis:
-
The predicted fractional inhibition for a non-interactive combination (f_predicted) is calculated using the Bliss independence criterion:
-
f_predicted = f_A + f_B - (f_A * f_B)
-
Where f_A and f_B are the fractional inhibitions of Drug A and Drug B at the tested concentrations.
-
-
The observed fractional inhibition of the combination (f_observed) is then compared to f_predicted.
-
Interpretation:
-
f_observed > f_predicted: Synergy
-
f_observed = f_predicted: Additive effect
-
f_observed < f_predicted: Antagonism
-
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its potential combination partners.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Caption: Crosstalk between PI3K/AKT and JAK/STAT Signaling Pathways.
Caption: Experimental Workflow for Assessing Drug Synergy.
References
- 1. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into PI3K/AKT signaling in B cell development and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of add-on this compound for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
Safety Operating Guide
Safe Disposal of Parsaclisib: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Parsaclisib (INCB050465), a potent and selective PI3Kδ inhibitor used in research settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is an investigational agent intended for research into relapsed or refractory B-cell malignancies.[1][2] While a Safety Data Sheet (SDS) for the pure compound may not classify it as hazardous under the Globally Harmonized System (GHS), its mechanism of action as an antineoplastic agent warrants handling it with precautions similar to those for cytotoxic drugs.[3][4]
Chemical and Physical Properties
A summary of key physical and chemical properties of this compound relevant to its handling and disposal is provided below.
| Property | Data |
| Synonyms | INCB 050465, IBI-376 |
| CAS Number | 1426698-88-5 |
| Flammability | Product is not flammable |
| Flash Point | Not applicable |
| Solubility in Water | Not determined |
| Decomposition Temp. | Not determined |
| Hazard Classification | Not classified according to GHS[3] |
Disposal Protocol for this compound Waste
The following step-by-step protocol outlines the recommended procedure for disposing of this compound waste, including pure compound, contaminated labware, and personal protective equipment (PPE). This protocol is based on general guidelines for cytotoxic and chemical waste disposal to ensure a high level of safety.[4][5][6]
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered contaminated. This includes:
-
Expired or unused this compound powder.
-
Contaminated sharps (needles, syringes, scalpels).
-
Contaminated labware (vials, pipette tips, flasks).
-
Contaminated PPE (gloves, lab coats, masks).
-
-
Use Designated Containers:
-
Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste".[6]
-
Solid Waste: Collect non-sharp contaminated items (e.g., gloves, vials, absorbent pads) in a dedicated, leak-proof container lined with a purple bag clearly marked with the cytotoxic symbol.[6][7]
-
Liquid Waste: While this compound's aqueous solubility is not specified, any solutions containing it should be collected in a sealed, non-reactive waste container. Do not discharge to sewers or waterways.[3]
-
2. Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Label all containers clearly with "Cytotoxic Waste" and include information about the primary contents (this compound).
-
Ensure labels are legible and securely attached to the container.
3. Storage:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with appropriate hazard symbols.
4. Final Disposal:
-
Professional Disposal Service: The primary method for disposal of cytotoxic waste is high-temperature incineration through a licensed hazardous waste disposal service.[6] Do not dispose of this compound waste in general trash or through standard laboratory autoclaving.
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for cytotoxic and chemical waste disposal.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. researchgate.net [researchgate.net]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. youtube.com [youtube.com]
Essential Safety and Handling Protocols for Parsaclisib
Researchers and laboratory personnel must adhere to stringent safety protocols when handling Parsaclisib, a potent and selective PI3Kδ inhibitor used in research settings.[1][2] Although a Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), standard precautionary measures for handling chemical compounds are essential to ensure a safe laboratory environment.[3] It is the user's responsibility to establish appropriate handling and personal protection methods based on the specific experimental conditions.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields or goggles.[4] Lab Coat: A standard laboratory coat.[4] |
| Preparing Solutions | Gloves: Nitrile gloves. Eye Protection: Chemical splash goggles.[4] Lab Coat: A standard laboratory coat.[4] Respiratory Protection: If there is a risk of aerosolization, use a NIOSH-approved respirator.[5] |
| Administering to Animals | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields or goggles.[4] Lab Coat: A dedicated laboratory coat. |
| Cleaning Spills | Gloves: Two pairs of chemotherapy-rated gloves.[6] Eye Protection: Chemical splash goggles.[4] Lab Coat: Impermeable gown.[5][6] Respiratory Protection: NIOSH-approved respirator.[5] |
Handling and Storage
Storage: this compound should be stored at 4°C under a nitrogen atmosphere.[1] For solutions in solvents, it is recommended to store them at -80°C for up to six months or -20°C for one month, also under nitrogen.[1][2]
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
The usual precautionary measures for handling chemicals should be followed.[3]
-
If a dose is missed by more than 12 hours during in-vivo studies, the dose should be skipped, and the next scheduled dose should be administered at the usual time.[7]
Disposal Plan
Contaminated materials and waste should be handled and disposed of in accordance with institutional, local, and national regulations for chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from receiving to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. pogo.ca [pogo.ca]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
